2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol
Description
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-5-3-6-7(8-4-5)11-2-1-10-6/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKESGGPLKXRSFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679160 | |
| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-65-4 | |
| Record name | 1,4-Dioxino[2,3-b]pyridin-7-ol, 2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a heterocyclic compound of interest within medicinal chemistry. As a derivative of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold, it holds potential for biological activity, drawing parallels to structurally related compounds with known pharmacological properties. This document provides a comprehensive overview of the available technical information for this compound, including its chemical properties and a plausible synthetic approach. However, it is important to note that specific quantitative biological data and detailed experimental protocols for this exact molecule are not extensively reported in publicly accessible scientific literature. This guide, therefore, focuses on the foundational knowledge and methodologies applicable to this class of compounds.
Core Chemical Properties
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is characterized by the fusion of a pyridine ring with a 1,4-dioxan ring. The presence of a hydroxyl group at the 7-position is a key feature for potential biological interactions and further chemical modifications.
| Property | Value | Source |
| CAS Number | 1261365-65-4 | [2][3] |
| Molecular Formula | C₇H₇NO₃ | [3] |
| Molecular Weight | 153.14 g/mol | [2] |
| Canonical SMILES | C1OC2=C(O1)C=C(N=C2)O | N/A |
| InChI Key | SKESGGPLKXRSFG-UHFFFAOYSA-N | [3] |
| Appearance | Solid (predicted) | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | N/A |
Synthesis Methodology
A potential synthetic pathway could start from a suitably substituted pyridine precursor. A study by Soukri et al. (2000) details the synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, which provides a foundational methodology.[1]
Proposed Experimental Workflow for Synthesis
The following diagram outlines a logical workflow for the synthesis, based on established chemical principles for this class of compounds.
Caption: Proposed synthetic workflow for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
Potential Biological Activities and Signaling Pathways
Derivatives of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold have been investigated for a range of biological activities, suggesting that 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol may also exhibit pharmacological properties. The broader class of compounds is noted for potential anti-inflammatory and antimicrobial effects.
Due to the lack of specific studies on 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, a definitive signaling pathway cannot be provided. However, based on the activities of related heterocyclic compounds, a hypothetical logical relationship for its investigation as an anti-inflammatory agent is presented below.
Caption: Hypothetical mechanism of action for anti-inflammatory activity.
Conclusion and Future Directions
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol represents a chemical entity with potential for further investigation in the field of drug discovery. The information available on its synthesis is primarily derived from related structures, and there is a notable absence of published data regarding its specific biological activity and mechanism of action.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol to enable further studies.
-
Screening the compound against a panel of biological targets to identify its primary pharmacological activities, with a focus on anti-inflammatory and antimicrobial assays.
-
Elucidating the mechanism of action for any confirmed biological activity through detailed in vitro and in vivo studies.
-
Conducting structure-activity relationship (SAR) studies by synthesizing and testing analogs to identify key structural features for optimal activity.
This technical guide serves as a foundational resource for researchers interested in 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, highlighting the current knowledge gaps and suggesting avenues for future exploration.
References
Structure Elucidation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of the novel heterocyclic compound, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. Due to the absence of published experimental data for this specific molecule, this document outlines the predicted spectroscopic characteristics based on analogous structures and provides detailed, adaptable experimental protocols for its synthesis and analysis. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and evaluation of new chemical entities in the field of medicinal chemistry and drug development.
Introduction
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a heterocyclic compound featuring a fused dioxin and pyridine ring system. Its chemical formula is C₇H₇NO₃, and it has a molecular weight of 153.14 g/mol . The unique arrangement of a pyridinol core fused with a dihydrodioxin ring suggests potential for diverse biological activities, drawing parallels to known bioactive dihydropyridine and dioxin-containing molecules which have shown promise in various therapeutic areas. The structural elucidation of such novel compounds is a critical step in the drug discovery pipeline, ensuring unambiguous identification and paving the way for further investigation into its pharmacological properties.
This guide details the necessary spectroscopic and analytical techniques required for the comprehensive structural confirmation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
Predicted Spectroscopic Data
While specific experimental data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is not currently available in the public domain, we can predict the expected spectroscopic data based on the analysis of structurally similar compounds. The following tables summarize the anticipated quantitative data from key analytical techniques.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.5 - 9.5 | br s | - | 1H | Ar-OH |
| ~7.8 - 8.0 | d | ~2-3 | 1H | H-6 |
| ~6.8 - 7.0 | d | ~2-3 | 1H | H-8 |
| ~4.3 - 4.5 | m | - | 2H | O-CH₂ |
| ~4.2 - 4.4 | m | - | 2H | O-CH₂ |
Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C-7 |
| ~145 - 150 | C-5a |
| ~140 - 145 | C-9a |
| ~135 - 140 | C-6 |
| ~110 - 115 | C-8 |
| ~63 - 65 | C-2 |
| ~62 - 64 | C-3 |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3300 | Broad | O-H stretch (hydroxyl) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1640 - 1600 | Strong | C=N stretch (pyridine ring) |
| 1580 - 1550 | Strong | C=C stretch (pyridine ring) |
| 1250 - 1200 | Strong | C-O-C stretch (dioxin ring, asymmetric) |
| 1100 - 1050 | Strong | C-O-C stretch (dioxin ring, symmetric) |
| 1200 - 1150 | Strong | C-O stretch (hydroxyl) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 153 | [M]⁺ (Molecular Ion) |
| 125 | [M - CO]⁺ |
| 97 | [M - 2CO]⁺ or [M - C₂H₄O]⁺ |
| 69 | Further fragmentation |
Predicted for Electron Ionization Mass Spectrometry (EI-MS).
Experimental Protocols
The following are detailed experimental protocols for the synthesis and structural elucidation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
Synthesis
A plausible synthetic route for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol could involve the reaction of a suitably substituted dihydroxypyridine with a dihaloethane.
Materials:
-
2,3-Dihydroxy-5-nitropyridine
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Sodium Hydrosulfite (Na₂S₂O₄)
-
Ethyl Acetate
-
Hexane
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Cyclization: To a solution of 2,3-dihydroxy-5-nitropyridine (1 equivalent) in DMF, add K₂CO₃ (2.5 equivalents). Stir the mixture at room temperature for 30 minutes. Add 1,2-dibromoethane (1.2 equivalents) and heat the reaction mixture at 80°C for 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain 7-nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.
-
Reduction: Dissolve the nitro compound in a mixture of ethanol and water. Add sodium hydrosulfite (5 equivalents) and heat the mixture to reflux for 2 hours.
-
Final Work-up and Purification: Cool the reaction mixture, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate. Purify the residue by column chromatography to yield 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.
-
Diazotization and Hydrolysis: Dissolve the amine in aqueous H₂SO₄ and cool to 0°C. Add a solution of NaNO₂ dropwise. After stirring for 30 minutes, heat the mixture to 50°C for 1 hour to yield the target compound, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Data Acquisition: Obtain the mass spectrum to determine the exact mass of the molecular ion and analyze the fragmentation pattern.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structure elucidation of a novel compound like 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
Caption: General workflow for synthesis and structure elucidation.
NMR Correlation Logic
The following diagram outlines the logical connections between different 2D NMR experiments used for structure elucidation.
Caption: Logic of 2D NMR for structure confirmation.
Potential Biological Significance
Derivatives of dihydropyridine are known to possess a wide range of biological activities, including cardiovascular, anticancer, and antimicrobial effects. The presence of the dioxin moiety may also confer unique pharmacological properties. Therefore, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol represents an interesting scaffold for further investigation in drug discovery programs. A potential signaling pathway that could be modulated by such a compound, based on the activities of related structures, is the calcium signaling pathway, which is crucial in various physiological processes.
Hypothetical Signaling Pathway Involvement
References
In-Depth Technical Guide: Chemical Properties of CAS 1261365-65-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of the compound identified by CAS number 1261365-65-4, chemically known as 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol. Due to the limited availability of public research on this specific molecule, this guide also extrapolates potential biological activities and experimental workflows based on structurally related compounds. All presented data is intended for research and development purposes.
Chemical Identity and Physical Properties
2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol is a heterocyclic building block.[3] The core structure consists of a pyridine ring fused to a dihydrodioxin ring. The molecular formula is C7H7NO3, with a molecular weight of 153.14 g/mol .[3] It is described as a solid and is classified as a combustible solid. Recommended storage is at room temperature or between 2-8°C.
| Property | Value | Source(s) |
| CAS Number | 1261365-65-4 | [1][3] |
| Chemical Name | 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol | [3] |
| Molecular Formula | C7H7NO3 | [1][3] |
| Molecular Weight | 153.14 g/mol | [3] |
| Physical Form | Solid | |
| Storage Temperature | Room temperature or 2-8°C | [3] |
| SMILES String | Oc1cnc2OCCOc2c1 | [4] |
| InChI Key | SKESGGPLKXRSFG-UHFFFAOYSA-N | [1][4] |
Spectroscopic and Analytical Data
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol is not publicly available. However, a general synthetic approach for a structurally similar compound, 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, has been described and involves a multi-step process starting from 2,3-dihydroxybenzoic acid.[6] This process includes esterification, alkylation with 1,2-dibromoethane, hydrolysis, and finally conversion to the carboxamide.[6]
Below is a generalized workflow that could potentially be adapted for the synthesis of related dihydrodioxinopyridine structures.
References
- 1. echemi.com [echemi.com]
- 2. C7h7no3 | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol - Amerigo Scientific [amerigoscientific.com]
- 5. Buy 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol | 1246088-43-6 [smolecule.com]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. Due to the limited availability of experimental data for this specific molecule, this document focuses on foundational chemical information, predicted properties based on its structural motifs, and detailed experimental protocols for the determination of its key physicochemical parameters. This guide serves as a foundational resource for researchers initiating studies on this compound, providing a roadmap for its synthesis, characterization, and evaluation in drug discovery and development contexts.
Introduction
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a heterocyclic compound featuring a fused dioxin and pyridine ring system. Such scaffolds are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide outlines the available and predicted properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and provides standard methodologies for their experimental determination.
Core Physicochemical Data
While experimental data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is scarce, its basic molecular properties have been established. Predicted values for other key parameters are included to guide initial experimental design.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| CAS Number | 1261365-65-4 | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available (predicted to be a crystalline solid with a defined melting point) | General knowledge |
| Boiling Point | Not available (likely to decompose at higher temperatures) | General knowledge |
| Aqueous Solubility | Not available (predicted to have low to moderate solubility) | General knowledge |
| pKa | Not available (predicted to have a weakly acidic phenolic hydroxyl group and a weakly basic pyridine nitrogen) | General knowledge |
| logP | Not available (predicted to be moderately lipophilic) | General knowledge |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard experimental methodologies for determining the key physicochemical properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
Melting Point Determination
The melting point of a solid crystalline organic compound is a crucial indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, crystalline 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2]
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[1]
-
Procedure: The capillary tube is placed in the heating block of the apparatus alongside a thermometer. The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.[2]
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[2] A sharp melting range (0.5-1 °C) is indicative of high purity.
Melting Point Determination Workflow
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug candidates, influencing their dissolution and absorption.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of solid 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[3]
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Separation: The suspension is filtered through a fine-pore filter or centrifuged to separate the undissolved solid from the saturated solution.[3]
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
pH-Solubility Profile: The experiment is repeated at different pH values (e.g., pH 1.2, 4.5, and 6.8) to establish a pH-solubility profile.[3][4]
Aqueous Solubility Determination Workflow
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) of known ionic strength.[6]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.[6]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.[7] For molecules with multiple ionizable groups, multiple inflection points may be observed.
logP Determination
The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME properties.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.
-
Partitioning: A known amount of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is dissolved in one of the phases, and the two phases are mixed vigorously in a separatory funnel for a set period to allow for partitioning.
-
Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[8]
Proposed Synthetic Pathway
A plausible synthetic route for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol can be adapted from established methods for the synthesis of related dioxinone and dioxinopyridine derivatives.
A potential approach involves the reaction of a suitably substituted pyridine derivative with a protected diol, followed by deprotection and subsequent functional group manipulations. For instance, a multi-step synthesis could be envisioned starting from commercially available materials.
Proposed General Synthetic Pathway
Potential Biological Significance
While the specific biological activity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol has not been reported, related heterocyclic scaffolds, such as naphthyridines and other pyridone derivatives, have demonstrated a wide range of biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. The fused dioxinopyridine core represents a novel scaffold that warrants investigation for its potential as a modulator of various biological targets.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. Although specific experimental data is limited, this document offers a comprehensive set of predicted properties and detailed, standardized experimental protocols to enable its thorough characterization. The information presented herein is intended to facilitate further research and development of this promising heterocyclic compound for potential applications in medicinal chemistry and drug discovery.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. youtube.com [youtube.com]
- 3. who.int [who.int]
- 4. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 5. pharmatutor.org [pharmatutor.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. m.youtube.com [m.youtube.com]
- 8. acdlabs.com [acdlabs.com]
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Core Molecular Data
The essential molecular details of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol are summarized in the table below. This information is critical for a range of applications, from analytical characterization to computational modeling and synthetic chemistry.
| Parameter | Value |
| Molecular Formula | C₇H₇NO₃[1][2][3] |
| Molecular Weight | 153.14 g/mol [2][3] |
| Exact Mass | 153.0426 g/mol [1] |
| CAS Number | 1261365-65-4[1][2] |
Experimental Protocols
Detailed experimental methodologies for the characterization and synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol are typically proprietary to the manufacturing entities. However, standard analytical techniques would be employed to confirm the identity and purity of the compound. These would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the chemical name to its fundamental molecular properties.
Caption: Logical flow from chemical name to molecular formula and weight.
References
In-depth Technical Guide: Spectral Data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
Audience: Researchers, scientists, and drug development professionals.
Compound Overview
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a heterocyclic organic compound. Its structure features a dihydropyridine ring fused to a dioxane ring, with a hydroxyl group substitution.
Molecular Formula: C₇H₇NO₃
Molecular Weight: 153.14 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectral characteristics for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. These predictions are derived from analogous structures and standard chemical shift/frequency tables.
Predicted ¹H NMR Data
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet (broad) | 1H | Ar-OH |
| ~7.5 | Singlet | 1H | Pyridine-H |
| ~6.8 | Singlet | 1H | Pyridine-H |
| ~4.2 - 4.4 | Multiplet | 4H | O-CH₂-CH₂-O |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| ~155-160 | C-OH |
| ~140-145 | Quaternary C |
| ~135-140 | Pyridine-CH |
| ~130-135 | Quaternary C |
| ~110-115 | Pyridine-CH |
| ~105-110 | Quaternary C |
| ~60-65 | O-CH₂ |
Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad | O-H stretch |
| 3000-3100 | Medium | C-H stretch (aromatic) |
| 2850-3000 | Medium | C-H stretch (aliphatic) |
| 1580-1620 | Strong | C=C and C=N stretch (pyridine ring) |
| 1200-1300 | Strong | C-O stretch (aryl ether) |
| 1000-1100 | Strong | C-O stretch (aliphatic ether) |
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 153 | [M]⁺ (Molecular ion) |
| 136 | [M-OH]⁺ |
| 125 | [M-C₂H₄O]⁺ |
| 97 | [M-C₂H₄O₂]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments that would be used to acquire spectral data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol for ¹H NMR (20-50 mg for ¹³C NMR) and transfer to a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1][2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[1]
-
Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.[1]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[3]
-
Shim the magnetic field to achieve homogeneity and optimal resolution.[3]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[1]
-
Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans (typically 16) should be used to obtain a good signal-to-noise ratio.[3] For ¹³C NMR, a greater number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[3]
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for the chosen ionization method.
-
-
Data Acquisition (using Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Optimize source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
-
For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen) to generate fragment ions.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol powder onto the crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.[4]
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Visualizations
Experimental Workflow for Spectral Analysis
Caption: Workflow for spectral data acquisition and analysis.
Structural Elucidation Process
Caption: Process of structural elucidation using spectral data.
References
1H NMR spectrum analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. This document outlines the predicted spectral data, provides a general experimental protocol for acquiring such a spectrum, and visualizes the molecular structure and experimental workflow. The information herein is intended to support research, discovery, and quality control activities involving this heterocyclic compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz).
Table 1: Predicted ¹H NMR Data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2/H-3 | 4.2 - 4.4 | m | - | 4H |
| H-6 | 6.8 - 7.0 | d | ~ 8.0 | 1H |
| H-8 | 7.8 - 8.0 | d | ~ 8.0 | 1H |
| 7-OH | 9.0 - 11.0 | br s | - | 1H |
Disclaimer: These are predicted values. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Interpretation of the Predicted Spectrum
-
Dioxino Protons (H-2/H-3): The four protons on the dioxino ring are expected to appear as a complex multiplet in the range of 4.2 - 4.4 ppm. The overlapping signals are due to the similar chemical environments and spin-spin coupling between these protons.
-
Pyridinol Protons (H-6 and H-8): The two protons on the pyridine ring are anticipated to be in the aromatic region. The proton at the 6-position (H-6) is predicted to be a doublet around 6.8 - 7.0 ppm, coupled to the H-8 proton. The H-8 proton is expected to be deshielded due to the influence of the adjacent nitrogen and oxygen atoms, appearing as a doublet further downfield around 7.8 - 8.0 ppm. The coupling constant for this ortho-coupling is expected to be approximately 8.0 Hz.
-
Hydroxyl Proton (7-OH): The phenolic hydroxyl proton is expected to be a broad singlet in the range of 9.0 - 11.0 ppm. The broadness of the signal is due to chemical exchange, and its exact position is highly dependent on the solvent, temperature, and concentration.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for acquiring a high-resolution ¹H NMR spectrum of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton. DMSO-d₆ is often a good choice for compounds with exchangeable protons.
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
3.2. Instrument Parameters
The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer:
-
Spectrometer Frequency: 400 or 500 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans (NS): 8-16 scans, depending on the sample concentration.
-
Spectral Width (SW): A range that covers all expected proton signals, typically 0-12 ppm.
-
Temperature: Standard probe temperature (e.g., 298 K).
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the spin systems.
Visualizations
4.1. Molecular Structure and Proton Labeling
The following diagram illustrates the chemical structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol with the protons labeled for NMR analysis.
Caption: Molecular structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol with proton labeling.
4.2. Experimental Workflow
The diagram below outlines the logical flow of the ¹H NMR analysis process.
Caption: Workflow for the ¹H NMR spectroscopic analysis of a chemical compound.
Characterization of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol: A 13C NMR Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 2,3-dihydro-dioxino[2,3-b]pyridin-7-ol. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted 13C NMR chemical shifts based on established principles for heterocyclic compounds. It also outlines a comprehensive experimental protocol for acquiring such data.
Predicted 13C NMR Data
The predicted 13C NMR chemical shifts for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol are summarized in the table below. These estimations are derived from the analysis of similar pyridine and dioxane-fused heterocyclic systems. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~65 |
| C3 | ~65 |
| C4a | ~140 |
| C5 | ~110 |
| C6 | ~145 |
| C7 | ~155 |
| C8a | ~150 |
Note: These are predicted values and may differ from experimental results. Actual chemical shifts are influenced by solvent, concentration, and temperature.
Experimental Protocol for 13C NMR Spectroscopy
This section details a standard protocol for the acquisition of a 13C NMR spectrum of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent can affect the chemical shifts.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of any particulate matter.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: Set the spectral width to cover the expected range of 13C chemical shifts for organic molecules (e.g., 0-220 ppm).
-
Acquisition Time: Typically set to 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.[1]
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[2] Start with a minimum of 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Apply a baseline correction.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).
-
Integrate the peaks if quantitative information is required, although this is less common for 13C NMR unless specific acquisition parameters are used.[1]
-
For structural elucidation, various 2D NMR experiments such as HSQC and HMBC can be performed to correlate carbon signals with their attached protons.[2][3]
Visualization of Molecular Structure and NMR Relationship
The following diagrams illustrate the molecular structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and a conceptual workflow for its 13C NMR characterization.
Caption: Molecular Structure of the Analyte.
Caption: 13C NMR Experimental Workflow.
References
The Mass Spectrometry Fragmentation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a theoretical exploration of the mass spectrometry fragmentation pathways of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. In the absence of direct experimental data for this specific molecule, this document outlines the predicted fragmentation patterns based on the known behavior of its constituent chemical moieties—a pyridinol ring and a dihydro-dioxino ring system. This guide is intended to serve as a foundational resource for researchers anticipating the mass spectral characteristics of this and structurally related compounds.
Introduction
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a heterocyclic compound with a molecular weight of 153.14 g/mol and a chemical formula of C₇H₇NO₃. Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This guide will cover theoretical fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a predictive framework for experimental design and data interpretation.
Experimental Protocols
While specific protocols for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol are not available, the following are detailed, generalized methodologies for the analysis of similar small, heterocyclic molecules using Gas Chromatography-Mass Spectrometry (GC-MS) for Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) for Electrospray Ionization.
Sample Preparation for Mass Spectrometry
Proper sample preparation is critical for obtaining high-quality mass spectra. The goal is to isolate and concentrate the analyte while removing interfering matrix components.
-
For GC-MS Analysis: The sample must be volatile and thermally stable. If the compound is not sufficiently volatile, derivatization may be necessary. A common approach is to dissolve the sample in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.[1] A dilution to the low µg/mL range is often required for modern instruments. Any non-volatile salts or buffers should be removed, for example, by liquid-liquid extraction.
-
For LC-MS Analysis: The sample should be dissolved in a solvent compatible with the mobile phase, such as a mixture of water, acetonitrile, or methanol, to a concentration typically in the range of 10-100 µg/mL.[1] It is crucial to ensure the sample is free of particulate matter by filtering it through a 0.22 µm or 0.45 µm filter to prevent clogging of the LC system.[1] High concentrations of non-volatile salts must be avoided as they can cause ion suppression in the ESI source.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) for Electron Ionization (EI)
This protocol is suitable for a standard quadrupole GC-MS system.
Table 1: GC-MS (EI) Experimental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Oven Program | Initial temp 70 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[3] |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Speed | 1000 amu/s |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Electrospray Ionization (ESI)
This protocol is suitable for a High-Resolution Mass Spectrometer such as a Q-TOF or Orbitrap, which is common for structural elucidation of small molecules.[4][5]
Table 2: LC-MS (ESI) Experimental Parameters
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18, 100 mm x 2.1 mm ID, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Gas Flow | 600 L/hr |
| Desolvation Temperature | 350 °C |
| MS Scan Range | m/z 50-500 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | Ramped (e.g., 10-40 eV) |
Predicted Fragmentation Pathways
The following sections detail the predicted fragmentation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol under EI and ESI conditions.
Electron Ionization (EI) Fragmentation
Under EI, the molecule will be ionized by a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M•+) at m/z 153.[3] This radical cation is energetically unstable and will undergo various fragmentation reactions. The fragmentation will likely be directed by the stable aromatic pyridinol ring and the more labile dihydro-dioxino portion.
Key Predicted EI Fragmentation Pathways:
-
Loss of a hydrogen radical: The molecular ion may lose a hydrogen radical to form a stable ion at m/z 152.
-
Retro-Diels-Alder (RDA) reaction: The dihydro-dioxino ring can undergo a characteristic RDA fragmentation, leading to the loss of ethylene (C₂H₄, 28 Da), resulting in a fragment at m/z 125.
-
Cleavage of the dihydro-dioxino ring: The ring can cleave to lose a formaldehyde molecule (CH₂O, 30 Da), which would lead to a fragment at m/z 123. A subsequent loss of another formaldehyde molecule could lead to a fragment at m/z 93.
-
Loss of CO from the pyridinol ring: A common fragmentation for pyridinols is the loss of carbon monoxide (CO, 28 Da) after tautomerization to the pyridone form. This would lead to a fragment at m/z 125 from the molecular ion.
-
Formation of the pyridinol cation: Cleavage of the bonds connecting the dihydro-dioxino ring could result in a pyridinol radical cation at m/z 95.
Caption: Predicted EI Fragmentation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
Electrospray Ionization (ESI) Fragmentation
In positive mode ESI, the molecule will be protonated, likely on the pyridine nitrogen, to form the [M+H]⁺ ion at m/z 154. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation. ESI is a "softer" ionization technique, so fragmentation is typically less extensive than in EI and often involves the loss of stable neutral molecules.
Key Predicted ESI (MS/MS) Fragmentation Pathways:
-
Loss of ethylene: Similar to EI, the protonated dihydro-dioxino ring can undergo a concerted rearrangement to lose a neutral ethylene molecule (C₂H₄, 28 Da), resulting in a prominent fragment ion at m/z 126.
-
Loss of water: The hydroxyl group on the pyridinol ring could facilitate the loss of a water molecule (H₂O, 18 Da), leading to a fragment at m/z 136.
-
Combined losses: Sequential losses are common in MS/MS. For instance, the m/z 126 fragment could subsequently lose a molecule of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 98.
Caption: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ of the target compound.
Predicted Quantitative Data Summary
The following table summarizes the predicted major fragment ions for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol under both EI and ESI conditions. The relative intensities are hypothetical and based on the general principles of ion stability. Aromatic, resonance-stabilized ions are expected to be more abundant.
Table 3: Summary of Predicted Fragment Ions
| Ionization Mode | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure | Predicted Relative Abundance |
| EI | 153 | 153 | - | Molecular Ion (M•+) | Moderate |
| 153 | 125 | C₂H₄ (28 Da) | RDA product | High | |
| 153 | 123 | CH₂O (30 Da) | Dioxino ring cleavage product | Moderate | |
| 153 | 95 | C₂H₂O₂ (58 Da) | Pyridinol radical cation | Moderate | |
| 153 | 67 | C₂H₂O₂, CO (86 Da) | Further fragmentation of pyridinol | Low | |
| ESI-MS/MS | 154 | 154 | - | Protonated Molecule ([M+H]⁺) | High (Precursor) |
| 154 | 126 | C₂H₄ (28 Da) | Loss of ethylene | High | |
| 154 | 136 | H₂O (18 Da) | Loss of water | Moderate | |
| 154 | 98 | C₂H₄, CO (56 Da) | Sequential loss | Moderate to Low |
Conclusion
This technical guide provides a theoretical framework for the mass spectrometric fragmentation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. The predicted fragmentation pathways are based on established chemical principles for pyridinol and dihydro-dioxino ring systems. Under Electron Ionization, fragmentation is expected to be extensive, with key fragments arising from a retro-Diels-Alder reaction and cleavages within the dihydro-dioxino ring. Under Electrospray Ionization, the protonated molecule is predicted to fragment primarily through the loss of neutral molecules such as ethylene and water. The information presented herein should serve as a valuable starting point for the development of analytical methods and the interpretation of experimental data for this compound and its analogs. Experimental verification is essential to confirm these theoretical predictions.
References
- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. zefsci.com [zefsci.com]
- 5. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
The Rising Therapeutic Potential of Dioxinopyridine Analogs: A Technical Overview of Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant focus on heterocyclic compounds, with pyridine and its derivatives standing out as a cornerstone in medicinal chemistry. Among these, the dioxinopyridine scaffold and its analogs, such as dihydropyridines, are gaining prominence for their diverse and potent biological activities. This technical guide synthesizes the current understanding of the biological effects of these emerging compounds, with a particular emphasis on their anticancer properties. Due to the limited specific data on dioxinopyridine compounds, this paper will focus on the closely related and extensively studied dihydropyridine and pyridine derivatives, which serve as crucial analogs and potential precursors.
Anticancer Activity: A Primary Therapeutic Avenue
Numerous novel dihydropyridine and pyridine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The in vitro anticancer activity is often evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.
Table 1: In Vitro Anticancer Activity of Novel Pyridine and Dihydropyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Pyridine Urea 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | Doxorubicin | 1.93 |
| Pyridine Urea 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | Doxorubicin | 1.93 |
| Dihydropyridine 7b | U87MG (Glioblastoma) | - | Carboplatin, Gemcitabine, Daunorubicin | - |
| Dihydropyridine 7d | A549 (Lung) | - | Carboplatin, Gemcitabine, Daunorubicin | - |
| Dihydropyridine 7e | Caco-2 (Colorectal) | - | Carboplatin, Gemcitabine, Daunorubicin | - |
| Dihydropyridine 7f | Caco-2 (Colorectal) | - | Carboplatin, Gemcitabine, Daunorubicin | - |
| Pyridone 1 | HepG2 (Liver) | 4.5 ± 0.3 | - | - |
| Pyridine 2 | HepG2 (Liver) | > 4.5 | - | - |
| 4-phenoxypyridine 28 | MKN45 (Gastric) | 0.25 | - | - |
| 4-phenoxypyridine 28 | A549 (Lung) | 0.67 | - | - |
| Aminopyridine A1 | EGFR mutant (T790M/L858R) | 0.09 | Neratinib | 2.5 |
| Aminopyridine A2 | EGFR mutant (T790M/L858R) | 0.08 | Neratinib | 2.5 |
Note: A "-" indicates that the specific IC50 value was not provided in the abstract, but the compound was reported to have potent activity.
The data clearly indicates that certain pyridine and dihydropyridine derivatives exhibit anticancer activity comparable to or even exceeding that of established chemotherapeutic drugs.[1][2][3] For instance, pyridine-urea compound 8e demonstrated significantly higher potency against the MCF-7 breast cancer cell line than doxorubicin.[2] Similarly, aminopyridine derivatives A1 and A2 were found to be potent inhibitors of EGFR mutants, suggesting their potential in overcoming drug resistance in lung cancer.[4]
Mechanisms of Action: Unraveling the Molecular Pathways
The anticancer effects of these compounds are attributed to their ability to interfere with key cellular processes, primarily through the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
Several studies have shown that novel pyridine and dihydropyridine derivatives can induce cell cycle arrest, predominantly at the G2/M phase. This disruption of the normal cell cycle progression prevents cancer cells from proliferating. The mechanism often involves the upregulation of cell cycle inhibitors like p53 and p21.[1]
Caption: p53-p21 mediated G2/M cell cycle arrest.
Induction of Apoptosis
A crucial mechanism for the anticancer activity of these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of signaling pathways involving proteins like JNK (c-Jun N-terminal kinase).[1] Some compounds have also been shown to induce apoptosis through the overproduction of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Elusive Core: A Technical Whitepaper on 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
Abstract
This technical guide serves to consolidate the current publicly available scientific and technical information regarding the heterocyclic compound 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. Despite its unique structure, a comprehensive review of scientific literature and patent databases reveals a significant scarcity of detailed information. This document presents the available data, including physicochemical properties, and outlines general synthetic strategies applicable to its core structure. The absence of published biological data and specific experimental protocols is noted, highlighting a clear gap in the current state of research for this particular molecule.
Introduction
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a heterocyclic compound featuring a dihydropyridine ring fused with a 1,4-dioxin ring, and a hydroxyl group at the 7-position. Its structural similarity to other pyridodioxane derivatives suggests potential for biological activity. However, specific research into this isomer is notably absent from public scientific records. This paper aims to provide a foundational understanding based on available data and general chemical principles.
Physicochemical Properties
The primary available information for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol consists of its basic chemical identifiers and properties. These are summarized in the table below for clarity and quick reference.
| Property | Value | Source |
| CAS Number | 1261365-65-4 | [1] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| InChI Key | SKESGGPLKXRSFG-UHFFFAOYSA-N | |
| Canonical SMILES | C1OC2=C(O1)C=C(N=C2)O | |
| Physical Description | Solid (predicted) | |
| Solubility | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available |
Discovery and History
A thorough search of scientific literature, including major chemical databases and historical archives, yielded no specific information regarding the discovery or the history of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. The existence of its CAS number suggests it has been synthesized or at least cataloged, but the context of its initial preparation and any subsequent research efforts remain unpublished.
Synthesis and Experimental Protocols
While no specific experimental protocol for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol has been found, the synthesis of the parent 2,3-dihydro-[2]dioxino[2,3-b]pyridine core is documented. A plausible and versatile method for the construction of this ring system is the intramolecular O-arylation, a variant of the Smiles rearrangement.
General Synthetic Strategy: Intramolecular Cyclization
A potential synthetic route to the target compound could involve the cyclization of a suitably substituted pyridine precursor. The key step would be the formation of the 1,4-dioxin ring via an intramolecular nucleophilic aromatic substitution.
A hypothetical retrosynthetic analysis is presented below. The target molecule could be derived from a 2-chloro-3-hydroxypyridine derivative, which in turn could be synthesized from commercially available starting materials.
References
Potential Biological Targets of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydro-dioxino[2,3-b]pyridine scaffold represents a promising heterocyclic system in medicinal chemistry. Its unique structural features suggest potential interactions with various biological targets, making its derivatives attractive for drug discovery programs. This technical guide provides an in-depth analysis of the potential biological targets of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives, based on available scientific literature. The primary focus is on the identification of molecular targets and the experimental methodologies used to elucidate these interactions.
Identified Biological Target: Calcium Channels
Research into the biological activity of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core structure has identified calcium channels as a key biological target. A study by Sánchez et al. involved the synthesis of new compounds containing this scaffold and their subsequent evaluation as calcium antagonist agents. The findings from this research indicated that these derivatives exhibit moderate anticalcium activity.[3]
Calcium channels are integral membrane proteins that mediate the influx of calcium ions into cells, a process fundamental to a vast array of physiological functions. These include muscle contraction, neurotransmitter release, hormone secretion, and gene expression. The modulation of calcium channel activity is a well-established therapeutic strategy for a range of cardiovascular, neurological, and other disorders. The demonstrated activity of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives as calcium antagonists suggests their potential for development as therapeutic agents targeting conditions associated with aberrant calcium signaling.
Signaling Pathway of L-type Calcium Channel Blockers
The following diagram illustrates the signaling pathway affected by L-type calcium channel blockers, a likely mechanism of action for compounds with calcium antagonist activity.
Quantitative Data
At present, specific quantitative data, such as IC50 or Ki values, for the calcium channel blocking activity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives are not available in the public domain. The following table is provided as a template for when such data becomes available through further research.
| Derivative | Target | Assay Type | IC50 / Ki (µM) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following is a detailed, representative protocol for an in vitro calcium flux assay, a common method for evaluating the calcium channel blocking activity of test compounds. This protocol is based on standard methodologies and can be adapted for specific cell lines and equipment.
In Vitro Calcium Flux Assay Using a Fluorescent Plate Reader
Objective: To measure the ability of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives to inhibit calcium influx in a cell-based assay.
Materials:
-
Cells expressing the target calcium channel (e.g., HEK293 cells stably expressing a specific L-type calcium channel subunit).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Probenecid (optional, to prevent dye leakage).
-
Test compounds (2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives) dissolved in DMSO.
-
Reference calcium channel blocker (e.g., nifedipine, verapamil).
-
Calcium channel agonist (e.g., Bay K8644 for L-type channels).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescent plate reader with kinetic reading capabilities and automated liquid handling.
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by diluting the calcium-sensitive dye in assay buffer to the manufacturer's recommended concentration. Probenecid can be included at this stage if necessary.
-
Remove the cell culture medium from the plates and wash the cells once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and the reference compound in assay buffer. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid cellular toxicity.
-
Prepare a solution of the calcium channel agonist in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescent plate reader.
-
Set the instrument parameters for the appropriate excitation and emission wavelengths for the chosen dye.
-
Program the instrument to perform the following kinetic read sequence:
-
Record a baseline fluorescence for 10-20 seconds.
-
Add the test compounds or reference compound to the wells.
-
Incubate for a predetermined period (e.g., 10-20 minutes) to allow for compound binding.
-
Add the agonist to all wells to stimulate calcium influx.
-
Continue recording the fluorescence signal for 1-3 minutes.
-
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the response of the agonist alone.
-
Generate dose-response curves and calculate the IC50 values for the test compounds and the reference compound.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vitro calcium flux assay.
Conclusion and Future Directions
The available evidence points towards calcium channels as a promising biological target for derivatives of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. The moderate calcium antagonist activity observed for the core scaffold warrants further investigation. Future research should focus on:
-
Synthesis and screening of a focused library of derivatives to establish structure-activity relationships (SAR).
-
Determination of quantitative activity data (IC50 values) against various subtypes of calcium channels to assess potency and selectivity.
-
Elucidation of the precise mechanism of action , including the specific binding site on the calcium channel.
-
Evaluation of in vivo efficacy in relevant animal models of diseases where calcium channel modulation is a therapeutic strategy.
By systematically exploring the interactions of these compounds with calcium channels and potentially other biological targets, the full therapeutic potential of the 2,3-dihydro-dioxino[2,3-b]pyridine scaffold can be realized.
References
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol comprehensive literature review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, a heterocyclic compound of interest in medicinal chemistry. This document outlines its synthesis, physicochemical properties, and known biological activities, with a focus on quantitative data and detailed experimental protocols.
Core Compound Properties
Basic physicochemical properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1261365-65-4 | [1] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Exact Mass | 153.0426 g/mol | [1] |
| InChIKey | SKESGGPLKXRSFG-UHFFFAOYSA-N | [1] |
Synthesis
A key synthetic application of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is as a precursor for a series of 5-alkyl-7-hydroxy-2,3-dihydro-[4][5]dioxino[2,3-b]pyridin-5-ium bromides. This is achieved through a nucleophilic substitution type reaction.[4]
General Synthetic Workflow via Smiles Rearrangement
The Smiles rearrangement provides a powerful method for constructing the 2,3-dihydro-[4][5]dioxino[2,3-b]pyridine core. The general workflow is depicted below.
Caption: General workflow for the synthesis of 2,3-dihydro-[4][5]dioxino[2,3-b]pyridine derivatives via Smiles Rearrangement.
Biological Activity: Antimicrobial Properties
Research has focused on derivatives of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, specifically a series of quaternary ammonium compounds (QACs), for their potential as antimicrobial agents.[4] These compounds have been evaluated for their efficacy against a range of pathogenic bacterial and fungal strains.[4]
The general mechanism of action for QACs involves the interaction of the positively charged quaternary nitrogen with the negatively charged components of microbial cell membranes. This disrupts the membrane integrity, leading to the leakage of intracellular contents and ultimately cell death.[5][6][7][8][9] The length of the n-alkyl chain on the quaternary ammonium group is a critical determinant of the compound's lipophilicity and, consequently, its antimicrobial potency.[7] Generally, for quaternary ammonium compounds, maximum activity toward Gram-positive bacteria is seen with chain lengths of n = 12–14, and for Gram-negative bacteria, n = 14–16.[7]
Antimicrobial Activity Data
A series of 5-alkyl-7-hydroxy-2,3-dihydro-[4][5]dioxino[2,3-b]pyridin-5-ium bromides, with varying alkyl chain lengths (C10-C18), were synthesized and evaluated for their antimicrobial activity.[4] The study found that compounds with C12 and C14 alkyl chains exhibited the most significant activity against several microbial strains, including Staphylococcus aureus, Candida krusei, Candida glabrata, and Trichophyton mentagrophytes.[4]
While the precise Minimum Inhibitory Concentration (MIC) values from the primary literature are not publicly accessible, the following table summarizes the qualitative findings.
| Compound Derivative | Alkyl Chain Length | Antimicrobial Activity | Target Microorganisms |
| 5-dodecyl-7-hydroxy-2,3-dihydro-[4][5]dioxino[2,3-b]pyridin-5-ium bromide | C12 | Significant | Staphylococcus aureus, Candida krusei, Candida glabrata, Trichophyton mentagrophytes |
| 5-tetradecyl-7-hydroxy-2,3-dihydro-[4][5]dioxino[2,3-b]pyridin-5-ium bromide | C14 | Significant | Staphylococcus aureus, Candida krusei, Candida glabrata, Trichophyton mentagrophytes |
Experimental Protocol: Antimicrobial Evaluation
The antimicrobial activity of the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives was assessed using the microdilution broth method.[4]
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) using the microdilution broth method.
Future Directions
The existing literature provides a foundation for the synthesis and preliminary biological evaluation of derivatives of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. Future research should focus on:
-
Detailed Synthesis and Characterization: Publication of a detailed, step-by-step protocol for the synthesis of the parent compound, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, along with comprehensive analytical data (NMR, HRMS, etc.).
-
Quantitative Structure-Activity Relationship (QSAR) Studies: A more extensive series of derivatives should be synthesized and tested to establish a clear QSAR, particularly concerning the impact of the alkyl chain length and other substitutions on antimicrobial potency and spectrum.
-
Mechanism of Action Studies: While the general mechanism of QACs is understood, specific studies on this series of compounds could reveal unique interactions or secondary targets.
-
Toxicology and Biocompatibility: Evaluation of the cytotoxicity of these compounds against mammalian cell lines is crucial to assess their therapeutic potential.[4] The standard MTT assay has been noted as a suitable method for such evaluations.[4]
-
Exploration of Other Biological Activities: Given the structural similarity to other biologically active dioxinopyridines and benzodioxanes, this scaffold should be screened for other potential therapeutic activities, such as anti-inflammatory or anticancer effects.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 6. Antibacterial quaternary ammonium agents: Chemical diversity and biological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry [frontiersin.org]
- 8. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel quaternary ammonium compounds based on quinuclidine-3-ol as new potential antimicrobial candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Reveals Limited Publicly Available Data on Mechanism of Action
Despite a comprehensive search of available scientific literature and chemical databases, detailed information regarding the postulated mechanism of action for the compound 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol remains largely unpublished. At present, there is a significant lack of in-depth technical data, including quantitative analyses and detailed experimental protocols, that would be required to construct a thorough whitepaper on its core biological functions.
Publicly accessible information is primarily limited to its chemical identity and commercial availability. The compound, with the molecular formula C₇H₇NO₃, is listed by several chemical suppliers. However, peer-reviewed studies detailing its synthesis, biological activity, and pharmacological evaluation are scarce.
Some general information exists for a structurally related compound, 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol. Research on derivatives of this related molecule suggests potential anti-inflammatory and antimicrobial properties.[1] These compounds are also being explored as potential inhibitors in various biochemical pathways, indicating a possible area of investigation for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.[1] However, this information is not specific to the requested compound and does not provide a concrete mechanism of action.
The broader class of pyridazine and pyridazinone derivatives, which share some structural similarities, are known to exhibit a wide spectrum of pharmacological activities.[3] These activities include, but are not limited to, analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[3] This suggests that 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol could potentially interact with a variety of biological targets, but specific experimental evidence is not available in the public domain.
Similarly, other related heterocyclic structures, such as substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones, have been investigated as potential anti-inflammatory agents.[4] These studies, while interesting from a chemical structure-activity relationship perspective, do not directly elucidate the mechanism of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
The core requirements for an in-depth technical guide—including quantitative data, detailed experimental protocols, and established signaling pathways—cannot be met based on the currently available information. The scientific community has not yet published sufficient research to postulate a detailed mechanism of action for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. Further research and publication of experimental data are necessary to understand its biological role and potential therapeutic applications. Without such data, any discussion of its mechanism of action would be purely speculative.
References
- 1. Buy 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol | 1246088-43-6 [smolecule.com]
- 2. 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol - Amerigo Scientific [amerigoscientific.com]
- 3. sarpublication.com [sarpublication.com]
- 4. Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
Application Notes and Protocols for the Synthesis of 2,3-dihydrodioxino[2,3-b]pyridines via Smiles Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydrodioxino[2,3-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, drawing parallels to the well-established biological activities of 1,4-benzodioxane derivatives.[1] This structural motif is of considerable interest to researchers in drug discovery and development. A primary and versatile method for the synthesis of this scaffold is the intramolecular Smiles rearrangement. This reaction offers a robust pathway to a variety of substituted derivatives, making it a valuable tool for creating libraries of compounds for biological screening.[1]
The Smiles rearrangement, in this context, is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The general strategy involves a two-step process: the formation of an alcohol intermediate, followed by a base-catalyzed intramolecular cyclization to yield the desired 2,3-dihydrodioxino[2,3-b]pyridine ring system.[1] The starting materials are generally accessible, and the reaction conditions can be fine-tuned to optimize the yield of the target compounds.[1]
General Synthetic Pathway & Mechanism
The synthesis commences with a suitably substituted pyridine, such as a 2-halo-3-hydroxypyridine or a 2-nitro-3-hydroxypyridine derivative. This starting material is reacted to introduce a hydroxyl-containing side chain, typically by nucleophilic opening of an oxirane, to form an alcohol intermediate.[1] This intermediate then undergoes an intramolecular SNAr reaction, facilitated by a base, which is classified as a Smiles rearrangement, to form the tricyclic 2,3-dihydrodioxino[2,3-b]pyridine product.[1]
The mechanism of the Smiles rearrangement proceeds through the formation of a transient Meisenheimer intermediate. The base deprotonates the hydroxyl group of the side chain, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the electron-deficient carbon atom of the pyridine ring that bears the leaving group (e.g., a nitro group or a halogen). This attack forms a spirocyclic Meisenheimer complex. Subsequent expulsion of the leaving group leads to the formation of the stable 2,3-dihydrodioxino[2,3-b]pyridine ring system. The choice of base and solvent can significantly influence the rate and yield of the rearrangement.[1]
Caption: General workflow for the synthesis of 2,3-dihydrodioxino[2,3-b]pyridines.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 2-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives via the Smiles rearrangement of alcohol precursors.
Table 1: Synthesis of 2-Substituted-2,3-dihydrodioxino[2,3-b]pyridines
| Entry | Substituent (R) | Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H | 2-(2-Hydroxyethoxy)-3-nitropyridine | NaH | THF | rt | 2 | 85 |
| 2 | CH₃ | 2-(2-Hydroxypropoxy)-3-nitropyridine | NaH | THF | rt | 2 | 82 |
| 3 | Ph | 2-(2-Hydroxy-2-phenylethoxy)-3-nitropyridine | NaH | THF | rt | 3 | 78 |
| 4 | CH₂OH | 2-(2,3-Dihydroxypropoxy)-3-nitropyridine | NaH | THF | rt | 4 | 75 |
Data synthesized from publicly available information.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted-2,3-dihydrodioxino[2,3-b]pyridines
This protocol describes a general method for the two-step synthesis of 2,3-dihydrodioxino[2,3-b]pyridines starting from a substituted hydroxypyridine.
Step 1: Formation of the Alcohol Intermediate (e.g., 2-(2-Hydroxypropoxy)-3-nitropyridine)
-
To a solution of 3-hydroxy-2-nitropyridine (1.0 eq) in a suitable solvent such as anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the corresponding sodium salt.
-
To this mixture, add the appropriate oxirane (e.g., 2-methyloxirane, 1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude alcohol intermediate can be purified by column chromatography on silica gel or used directly in the next step.
Step 2: Intramolecular Cyclization via Smiles Rearrangement
-
Dissolve the alcohol intermediate (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Add a base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent like ethyl acetate or chloroform (3 x 50 mL).[1]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,3-dihydrodioxino[2,3-b]pyridine derivative.[1]
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Caption: Experimental workflow for the synthesis of 2,3-dihydrodioxino[2,3-b]pyridines.
Concluding Remarks
The Smiles rearrangement provides an efficient and adaptable synthetic route to the 2,3-dihydrodioxino[2,3-b]pyridine core structure. The operational simplicity and the ability to introduce a variety of substituents make this methodology highly attractive for medicinal chemistry and drug discovery programs. Careful optimization of reaction conditions, particularly the choice of base and solvent, is crucial for achieving high yields. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds.
References
Application Notes and Protocols for the Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine Derivatives
Application Notes and Protocols for the Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is a heterocyclic system of significant interest in medicinal chemistry due to its structural analogy to 1,4-benzodioxane derivatives, which are known to exhibit a wide range of biological activities.[1] This document provides detailed protocols for the synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives, primarily focusing on the versatile intramolecular Smiles rearrangement and an alternative cyclization method.
Synthetic Strategies
Two primary synthetic routes have been established for the synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine ring system:
-
Intramolecular Smiles Rearrangement: This is a robust and widely applicable method that involves the formation of an alcohol intermediate followed by a base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr) to yield the desired tricyclic product.[1][3] This approach allows for the introduction of various substituents.[3]
-
Direct Cyclization of 3-Hydroxy-2-pyridones: An alternative method involves the direct cyclization of a 3-hydroxy-2-pyridone with a suitable dielectrophile, such as 1,2-dibromoethane.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine via Intramolecular Smiles Rearrangement
This protocol outlines a two-step process starting from 2-nitro-3-hydroxypyridine.
Step 1: Formation of the Alcohol Intermediate
-
To a solution of 2-nitro-3-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add 2-methyloxirane (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
The combined organic layers are then used in the next step.
Step 2: Intramolecular Cyclization
-
The ethyl acetate solution containing the alcohol intermediate is concentrated in vacuo.
-
The residue is then purified by flash column chromatography on silica gel to yield the final product, 2-methyl-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.[1]
Protocol 2: Synthesis of[1][2]Dioxino[2,3-b]pyridin-5(4H)-one via Cyclization of 3-Hydroxy-2-pyridone
-
To a suspension of sodium hydride (NaH, 2.2 eq) in hexamethylphosphoramide (HMPA), add a solution of 3-hydroxy-2-pyridone (1.0 eq) in HMPA dropwise at room temperature.
-
Stir the mixture for 1 hour at room temperature.
-
Add 1,2-dibromoethane (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with chloroform.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives via the Smiles rearrangement of alcohol precursors.[1]
| Entry | Substituent (R) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H | t-BuOK | t-BuOH | Reflux | 12 | 75 |
| 2 | Methyl | NaH | DMF | 80 | 8 | 82 |
| 3 | Phenyl | K2CO3 | Acetonitrile | Reflux | 24 | 68 |
| 4 | 4-Chlorophenyl | Cs2CO3 | Dioxane | 100 | 18 | 71 |
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives via the Intramolecular Smiles Rearrangement.
Caption: General workflow for the synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives.
Application Notes and Protocols: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a heterocyclic compound incorporating a fused pyridine and 1,4-dioxane ring system. This unique structural motif makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. The presence of a reactive hydroxyl group on the pyridin-7-ol core allows for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol as a synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| CAS Number | 1261365-65-4 | [1] |
| Appearance | Solid | [2] |
| SMILES | Oc1cnc2OCCOc2c1 | [2] |
| InChI | 1S/C7H7NO3/c9-5-3-6-7(8-4-5)11-2-1-10-6/h3-4,9H,1-2H2 | [2] |
Applications in Organic Synthesis
The primary utility of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in organic synthesis lies in the reactivity of its hydroxyl group. This functional group serves as a handle for the introduction of various substituents, leading to the formation of ethers, esters, and sulfonates. These derivatives can then undergo further transformations to yield a wide range of target molecules with potential biological activity.
One key application is the conversion of the hydroxyl group to a sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides. Sulfonamides are a well-established class of pharmacophores found in numerous approved drugs.
Synthetic Workflow: From Phenol to Sulfonamide
A representative synthetic workflow illustrating the use of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol as an intermediate is the synthesis of N-substituted 2,3-dihydro-[3][4]dioxino[2,3-b]pyridine-7-sulfonamides. This process involves two main steps:
-
Sulfonylation: Conversion of the starting phenol to the corresponding sulfonyl chloride.
-
Amination: Reaction of the sulfonyl chloride with a primary or secondary amine to form the desired sulfonamide.
Experimental Protocols
The following are detailed protocols for the key transformations involving 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
Protocol 1: Synthesis of Aryl Sulfonates from Phenols
This protocol describes a general method for the synthesis of aryl sulfonates, which can be adapted for the reaction of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol with various sulfonyl chlorides.[1][3]
Materials:
-
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
-
Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Ice bath
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (2.0 eq) to the solution.
-
Cool the resulting solution in an ice bath.
-
To the cooled solution, add the sulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 12 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the desired aryl sulfonate.
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Time | Yield |
| Phenol (general) | Aryl sulfonyl chloride | Dichloromethane | Pyridine | 0 °C to RT | 12.5 h | Good to Excellent |
Protocol 2: Synthesis of Sulfonamides from Sulfonyl Chlorides
This protocol outlines the general synthesis of sulfonamides from aryl sulfonyl chlorides and primary or secondary amines, a reaction often referred to as the Hinsberg test in a qualitative context.[5][6]
Materials:
-
2,3-Dihydro-[3][4]dioxino[2,3-b]pyridine-7-sulfonyl chloride
-
Primary or secondary amine
-
Pyridine or other suitable base (e.g., triethylamine, diisopropylethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
In a round-bottom flask, dissolve the 2,3-Dihydro-[3][4]dioxino[2,3-b]pyridine-7-sulfonyl chloride (1.0 eq) in the chosen solvent.
-
Add the primary or secondary amine (1.0-1.2 eq) to the solution.
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the final sulfonamide.
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Time |
| Aryl sulfonyl chloride | Primary/Secondary Amine | Dichloromethane | Pyridine | Room Temperature | Varies |
Signaling Pathways and Biological Relevance
Derivatives of 2,3-dihydro-[3][4]dioxino[2,3-b]pyridine have been investigated for their potential biological activities. While specific signaling pathways for compounds derived directly from 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol are not extensively documented in the provided search results, the broader class of dihydropyridine derivatives is known to exhibit a range of biological effects, including antimicrobial and antineoplastic activities.[7] For instance, certain 1,4-dihydropyridine derivatives have been shown to inhibit the growth of various bacteria and fungi and exhibit cytotoxicity against tumor cell lines.[7]
The sulfonamide derivatives synthesized from 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol are of particular interest in drug discovery. The sulfonamide moiety is a key feature in many drugs that target specific enzymes or receptors. The general workflow for identifying the biological target of a newly synthesized compound is outlined below.
Conclusion
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a promising and versatile intermediate for the synthesis of a variety of complex organic molecules. Its utility is primarily centered around the reactivity of the hydroxyl group, which allows for the introduction of diverse functionalities. The synthesis of sulfonamide derivatives highlights a key application in medicinal chemistry, providing a pathway to new chemical entities with the potential for significant biological activity. The protocols and information provided herein serve as a valuable resource for researchers engaged in the design and synthesis of novel compounds for drug discovery and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 7. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and its Analogs in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The compound 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol belongs to the class of heterocyclic compounds characterized by a fused dioxin and pyridine ring system. While specific detailed research on the medicinal chemistry applications of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is limited in publicly available literature, the broader class of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine and structurally related pyridone and pyrido[2,3-d]pyrimidine derivatives has garnered significant interest. These related scaffolds have been explored for a variety of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. This document provides an overview of the potential applications, supported by data from analogous structures, and detailed protocols for the synthesis and biological evaluation of such compounds.
Potential Therapeutic Applications
Derivatives of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold and related pyridones are being investigated for several therapeutic indications.
Kinase Inhibition
Many pyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
Key Findings:
-
c-Src Kinase Inhibition: Certain pyridin-2(1H)-one derivatives have demonstrated inhibitory activity against c-Src kinase, a non-receptor tyrosine kinase implicated in cancer progression and metastasis.
-
NEK6 Kinase Inhibition: Pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as inhibitors of NEK6 kinase, a serine/threonine kinase involved in mitotic progression and overexpressed in several cancers.
Data Presentation: Kinase Inhibitory Activity
| Compound Class | Target Kinase | Compound Example | IC50 (µM) | Reference |
| Pyridin-2(1H)-one | c-Src | 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | 12.5 | [3] |
| Pyrido[2,3-d]pyrimidine | NEK6 | 2-amino-5-phenyl-5,11-dihydro-3H-indeno[2′,1':5,6]pyrido[2,3-d]pyrimidine-4,6-dione | 2.6 | [4] |
Anti-inflammatory Activity
The pyridone and related heterocyclic scaffolds are also recognized for their anti-inflammatory properties, often attributed to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.
Key Findings:
-
COX-1/COX-2 Inhibition: A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has been evaluated for its anti-inflammatory activity, with some compounds showing dual inhibition of COX-1 and COX-2.
-
In Vivo Efficacy: In animal models of inflammation, such as the carrageenan-induced paw edema model, certain pyridone and pyrido[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory effects.
Data Presentation: Anti-inflammatory Activity
| Compound Class | Assay | Compound Example | % Inhibition | Reference |
| Pyrido[2,3-d]pyridazine-2,8-dione | Ear Edema Model | Compound 7c | 82% | [5] |
| Pyrido[2,3-d]pyrimidine-1,4-dione | Paw Edema Model | Compound 1 | 60% (at 10 mg/kg) | [6] |
Antimicrobial Activity
Various nitrogen-containing heterocyclic compounds, including pyridine and pyrimidine derivatives, have been screened for their antibacterial and antifungal properties.
Key Findings:
-
While specific data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is not available, the general class of heterocyclic compounds is a rich source of potential antimicrobial agents. The evaluation of novel derivatives against pathogenic bacteria and fungi is an active area of research.
Experimental Protocols
General Synthesis of 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Derivatives
A versatile approach for the synthesis of 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines has been described, which can be adapted for the synthesis of various analogs.[7]
Materials:
-
2-halo-3-hydroxypyridine
-
Substituted glycidyl ether
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
tert-Butanol (t-BuOH)
-
Potassium tert-butoxide (t-BuOK)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Step 1: O-Alkylation: To a solution of 2-halo-3-hydroxypyridine in DMF, add K2CO3 and the desired substituted glycidyl ether. Stir the mixture at room temperature for 24 hours. After completion, pour the reaction mixture into water and extract with EtOAc. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Step 2: Smiles Rearrangement and Cyclization: Dissolve the product from Step 1 in t-BuOH and add t-BuOK. Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC. Upon completion, neutralize the reaction with a saturated solution of NH4Cl and extract with EtOAc. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate. Purify the resulting alcohol by flash column chromatography to yield the 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a general guideline for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase of interest (e.g., c-Src, NEK6)
-
Kinase buffer
-
ATP
-
Substrate (specific for the kinase)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Plate reader for detecting kinase activity (e.g., luminescence, fluorescence)
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the kinase buffer.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats (In Vivo)
This is a standard in vivo model to screen for acute anti-inflammatory activity.[8][9]
Materials:
-
Wistar rats (150-200 g)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: vehicle control, standard drug, and test compound groups.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 60 minutes) post-drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agent
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader.
Visualizations
Signaling Pathway
Caption: A generalized receptor tyrosine kinase signaling pathway involving c-Src, a potential target for kinase inhibitors.
Experimental Workflow
Caption: A typical workflow for the discovery and development of novel therapeutic agents.
Logical Relationship
Caption: The logical relationship between the core scaffold and the activities of its structural analogs.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of antimicrobial activity [protocols.io]
- 3. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Roadmap for Developing 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Derivatives as Novel Anti-Inflammatory Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and its derivatives as potential anti-inflammatory therapeutics. This document outlines a strategic workflow, from initial in vitro screening to in vivo efficacy testing, grounded in established pharmacological principles and methodologies.
Introduction: The Therapeutic Potential of the Pyridine Scaffold
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The pyridine ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including analgesic and anti-inflammatory properties.[3] The novel 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol core represents a promising starting point for the development of a new class of anti-inflammatory drugs. This guide will provide the foundational protocols to explore this potential.
Postulated Mechanism of Action: Targeting Key Inflammatory Pathways
Many anti-inflammatory agents exert their effects by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.[2][4][5][6] We hypothesize that derivatives of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol may inhibit these pathways.
The NF-κB signaling cascade is a primary target for anti-inflammatory drug development.[2][6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[8][9]
The MAPK family of proteins, including p38, JNK, and ERK, are also crucial in the inflammatory process.[4][5] These kinases are activated by various extracellular stimuli and in turn phosphorylate downstream targets, leading to the production of inflammatory cytokines and other mediators.[10][11]
In Vitro Evaluation: A Step-by-Step Protocol
A tiered in vitro screening approach is essential to identify promising anti-inflammatory candidates and elucidate their mechanism of action.
Preliminary Assessment: Cell Viability
Objective: To determine the cytotoxic profile of the test compounds and establish a non-toxic concentration range for subsequent assays.
Protocol: MTT Assay
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Primary Screening: Nitric Oxide Production
Objective: To assess the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[12]
Protocol: Griess Assay
-
Cell Culture and Stimulation: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Secondary Screening: Pro-Inflammatory Cytokine Quantification
Objective: To measure the effect of lead compounds on the secretion of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13]
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation: Use the supernatants collected from the NO production assay (or a parallel experiment).
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.
-
Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples. Calculate the percentage inhibition of cytokine production.
| Assay | Endpoint | Purpose |
| MTT Assay | Cell Viability (%) | Determine cytotoxicity and safe dose range. |
| Griess Assay | Nitrite Concentration (µM) | Primary screen for anti-inflammatory activity. |
| ELISA | Cytokine Concentration (pg/mL) | Confirm and quantify inhibition of key inflammatory mediators. |
Mechanism of Action Studies: Western Blot Analysis
Objective: To investigate the effect of the most potent compounds on the NF-κB and MAPK signaling pathways by assessing the phosphorylation status of key proteins.
Protocol: Western Blot
-
Cell Lysis: Treat RAW 264.7 cells with the test compound and LPS as previously described. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against phosphorylated and total forms of IκBα, p65, p38, and JNK. Use an appropriate secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.
In Vivo Evaluation: Assessing Efficacy in an Animal Model
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a whole-organism context.[1][14][15] The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model.[16][17][18]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC in saline, p.o.)
-
Group 2: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Groups 3-5: Test compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35% |
| Test Compound | 10 | (Experimental Data) | (Calculated Value) |
| Test Compound | 30 | (Experimental Data) | (Calculated Value) |
| Test Compound | 100 | (Experimental Data) | (Calculated Value) |
Data Interpretation and Lead Optimization
A successful lead candidate will exhibit the following characteristics:
-
Low cytotoxicity in vitro.
-
Potent inhibition of NO and pro-inflammatory cytokine production.
-
Demonstrable inhibition of the NF-κB and/or MAPK signaling pathways.
-
Significant, dose-dependent reduction of inflammation in vivo.
Compounds that meet these criteria can then be subjected to lead optimization, where medicinal chemistry efforts are employed to improve potency, selectivity, and pharmacokinetic properties.
References
- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 8. purformhealth.com [purformhealth.com]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 11. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 12. ir.vistas.ac.in [ir.vistas.ac.in]
- 13. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpras.com [ijpras.com]
- 16. wuxibiology.com [wuxibiology.com]
- 17. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 18. pharmaron.com [pharmaron.com]
Application Notes and Protocols for Antimicrobial Activity Screening of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preliminary screening of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol analogs for antimicrobial activity. The protocols outlined are based on established methodologies for evaluating novel chemical entities.
Introduction
The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[1] Fused heterocyclic compounds, such as pyridine derivatives, have shown promise in this area.[2][3][4][5][6] This document details the procedures for determining the in vitro antimicrobial efficacy of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol analogs, focusing on the determination of the Minimum Inhibitory Concentration (MIC). The MIC is a crucial initial step in the evaluation of potential new antimicrobial compounds, defined as the lowest concentration of an agent that inhibits the visible growth of a microorganism.[7]
Data Presentation
Consistent and clear data presentation is essential for comparing the efficacy of different analogs. All quantitative data from the antimicrobial screening should be summarized in a structured table.
Table 1: Minimum Inhibitory Concentration (MIC) of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Analogs
| Analog Code | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus (e.g., ATCC 25923) | Positive | Vancomycin | |||
| Escherichia coli (e.g., ATCC 25922) | Negative | Ciprofloxacin | |||
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Negative | Gentamicin | |||
| Candida albicans (e.g., ATCC 90028) | N/A (Fungus) | Fluconazole | |||
| Bacillus subtilis (e.g., ATCC 6633) | Positive | Ampicillin |
Experimental Protocols
The following are detailed protocols for two standard methods for antimicrobial susceptibility testing: Broth Microdilution and Agar Well Diffusion.[1][8]
Broth Microdilution Method for MIC Determination
This method is used to determine the MIC of the test compounds in a liquid medium.[7][8]
Materials:
-
96-well microtiter plates
-
Test analogs of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Gentamicin, Fluconazole)
-
Sterile saline or broth
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, select 3-5 colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Compound Dilution:
-
Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform two-fold serial dilutions of the compounds in broth to obtain a range of concentrations (e.g., 0.5 to 64 µg/mL).[8]
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[8]
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungi may require different incubation conditions.[8]
-
-
MIC Determination:
Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Petri dishes
-
Agar medium (e.g., Mueller-Hinton Agar)
-
Test analogs of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
-
Bacterial and/or fungal strains
-
Sterile cork borer
-
Positive control antibiotics
Procedure:
-
Plate Preparation:
-
Prepare and sterilize the agar medium and pour it into Petri dishes. Allow the agar to solidify.
-
-
Inoculation:
-
Prepare a microbial inoculum as described for the broth microdilution method (adjusted to 0.5 McFarland standard).
-
Evenly spread the inoculum over the surface of the agar plate using a sterile swab.
-
-
Well Creation and Compound Application:
-
Use a sterile cork borer to create uniform wells in the agar.
-
Add a fixed volume of the test compound solution to a designated well.
-
Add the positive control antibiotic to another well and a solvent control (if applicable) to a third well.[8]
-
-
Incubation:
-
Incubate the plates under appropriate conditions for the test microorganism.
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Hypothetical Signaling Pathway Inhibition
The precise mechanism of action for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol analogs is yet to be determined. However, many antimicrobial agents function by disrupting essential bacterial processes. The diagram below illustrates a hypothetical mechanism where the analog inhibits a key enzyme in a bacterial signaling pathway, leading to cell death. The activity of some flavonoids, for instance, has been partially attributed to the inhibition of DNA gyrase.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives: Synthesis and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Research Landscape of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol: A Chemical Tool in Waiting
Despite its commercial availability, a comprehensive review of scientific literature and chemical databases reveals that 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a compound with a currently undefined role as a research chemical tool. As of late 2025, there is a notable absence of published studies detailing its biological activity, mechanism of action, or established experimental protocols. This lack of data precludes the creation of detailed application notes and protocols as requested.
While the chemical identity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is clearly established, with a CAS Number of 1261365-65-4, a molecular formula of C₇H₇NO₃, and a molecular weight of 153.14, its application in biological research remains undocumented in publicly accessible resources.[1][2] Major chemical suppliers, including Sigma-Aldrich, Echemi, Amerigo Scientific, and Fisher Scientific, list this compound, indicating its availability for purchase and potential use in chemical synthesis or screening campaigns.[1][2][3][4]
However, extensive searches for its biological targets, efficacy data (such as IC₅₀ or EC₅₀ values), and modulated signaling pathways have yielded no specific information. The scientific literature does contain studies on structurally related compounds, such as pyrrolo[2,3-b]pyridin-2-ones with anti-inflammatory properties and[1][2][4]oxadiazolo[3,4-b]pyridin-7-ol derivatives acting as mitochondrial uncouplers, but these findings are not directly transferable to 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.[5][6][7]
Potential Research Directions and a Hypothetical Workflow
For researchers interested in exploring the potential of this molecule, a logical first step would be to perform broad-spectrum screening to identify any biological activity. A general workflow for such an exploratory study is outlined below. This workflow is a hypothetical construct and does not reflect any published protocol for this specific compound.
Conclusion
References
- 1. 2,3-Dihydro- 1,4 dioxino 2,3-b pyridin-7-ol AldrichCPR 1261365-65-4 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol - Amerigo Scientific [amerigoscientific.com]
- 4. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,5]Oxadiazolo[3,4- b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Functionalizing the Dioxinopyridine Scaffold: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine scaffold. This emerging heterocyclic system holds significant promise in medicinal chemistry due to its structural analogy to biologically active benzodioxane derivatives. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal for the introduction of diverse substituents, enabling the exploration of the chemical space and the development of novel therapeutic agents.
Introduction to the Dioxinopyridine Scaffold
The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core is a heterocyclic scaffold that is structurally similar to the well-known 2,3-dihydro[1][2]benzodioxin ring system, a component of numerous biologically active compounds. While the biological activities of dioxinopyridine derivatives are still under active investigation, their synthesis is well-established. The structural similarity to known pharmacophores suggests potential applications as antihypertensive and central nervous system (CNS) agents, particularly as modulators of various signaling pathways. The functionalization of this scaffold is a key step in unlocking its therapeutic potential.
Synthesis of the Dioxinopyridine Core
The synthesis of the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core typically commences from readily available substituted pyridines, such as 3-hydroxy-2-nitropyridine or 2-chloro-3-hydroxypyridine. The general strategy involves the introduction of a side chain containing a hydroxyl group, which then undergoes intramolecular cyclization to form the dioxane ring.
Experimental Protocols for Functionalization
The following protocols describe general methodologies for the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation on a halogenated dioxinopyridine scaffold. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halo-dioxinopyridine with an arylboronic acid.
Materials:
-
Halo-dioxinopyridine (e.g., 7-bromo-2,3-dihydro[1][2]dioxino[2,3-b]pyridine)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) or Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-dioxinopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized dioxinopyridine.
Caption: A general experimental workflow for the Buchwald-Hartwig amination reaction.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on related heterocyclic scaffolds. These conditions can serve as a starting point for the functionalization of the dioxinopyridine core.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-pyridines
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 95 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 3 | 2,5-Dichloropyridine | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 24 | 75 (mono-arylation) |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halo-pyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 92 |
| 2 | 3-Chloropyridine | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 3 | 2-Chloropyridine | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 18 | 89 |
Potential Biological Significance and Targeted Signaling Pathways
Pyridine-containing molecules are prevalent in a wide range of pharmaceuticals and are known to modulate various biological pathways. Functionalized dioxinopyridines, as aza-analogs of bioactive benzodioxanes, are promising candidates for drug discovery, particularly in oncology. Several key signaling pathways are frequently targeted by pyridine-based therapeutics.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.
Caption: Inhibition of the VEGFR-2 signaling pathway by a potential dioxinopyridine derivative.
PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by a functionalized dioxinopyridine.
p53 and JNK Apoptosis Signaling Pathway
The tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) are key regulators of apoptosis (programmed cell death). Activation of this pathway can lead to the elimination of cancer cells.
Caption: Induction of apoptosis through the p53 and JNK signaling pathway by a potential dioxinopyridine derivative.
Conclusion
The 2,3-dihydrod[1][2]ioxino[2,3-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics. The robust and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide efficient means to generate a diverse library of functionalized derivatives. The exploration of these compounds as modulators of key signaling pathways implicated in cancer and other diseases is a fertile area for future research and drug discovery efforts. The protocols and information presented in this document are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this intriguing class of molecules.
References
Application Notes and Protocols: Catalytic Applications of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific examples of catalytic applications for metal complexes of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. The following application notes and protocols are based on the known catalytic activities of structurally related pyridine-based ligands and are intended to serve as a guide for potential research and development.
Introduction
The ligand 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol possesses a unique structural motif combining a pyridine ring, a dioxin moiety, and a hydroxyl group. This combination of a nitrogen-containing heterocycle and an oxygen donor site makes it a promising candidate for the formation of stable chelate complexes with a variety of transition metals. Such metal complexes, particularly those of palladium, copper, rhodium, iridium, iron, and cobalt, are known to be active catalysts in a range of organic transformations. This document outlines potential catalytic applications for metal complexes of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, drawing parallels from established catalytic systems featuring pyridine-based ligands.
Potential Catalytic Applications
Based on the catalytic activities of other pyridine-containing metal complexes, complexes of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol could potentially be applied in the following areas:
-
Oxidation Reactions: The electron-donating nature of the pyridinol ligand could stabilize metal centers in higher oxidation states, making these complexes potential catalysts for oxidation reactions. Copper(II) complexes, in particular, are known to catalyze the aerobic oxidation of alcohols.[1][2][3]
-
Cross-Coupling Reactions: Palladium(II) complexes with pyridine-based ligands are widely used as pre-catalysts in Suzuki-Miyaura and Heck cross-coupling reactions.[4][5][6][7] The thermal stability imparted by the bidentate chelation of the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol ligand could lead to robust and reusable catalysts.
-
Hydrogenation and Hydrosilylation: Rhodium(I) and Iridium(I) complexes bearing N,N- or P,N-bidentate ligands have shown catalytic activity in hydrogenation and hydrosilylation reactions.[8][9] The N,O-bidentate nature of the title ligand could offer unique selectivity in such transformations.
-
Polymerization and Oligomerization: Iron and cobalt complexes with pyridine-imine ligands have been investigated as catalysts for ethylene oligomerization.[10][11][12]
Data Presentation: Hypothetical Catalyst Screening
The following table summarizes hypothetical data for the screening of a potential palladium complex of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in a Suzuki-Miyaura cross-coupling reaction.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | Toluene | K₂CO₃ | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 0.5 | Toluene | K₂CO₃ | 100 | 12 | 78 |
| 3 | 4-Chloroanisole | Phenylboronic acid | 1 | Toluene | K₂CO₃ | 100 | 24 | 45 |
| 4 | 4-Bromoanisole | 4-Tolylboronic acid | 1 | Dioxane | Cs₂CO₃ | 100 | 12 | 92 |
| 5 | 4-Bromoanisole | 4-Tolylboronic acid | 1 | Toluene | K₃PO₄ | 80 | 18 | 88 |
Experimental Protocols
Protocol 1: General Synthesis of a Palladium(II) Complex with 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
This protocol describes a general method for the synthesis of a palladium(II) complex, which can be adapted for other transition metals.
Materials:
-
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
-
Palladium(II) chloride (PdCl₂)
-
Methanol (anhydrous)
-
Triethylamine
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol (2 equivalents) in anhydrous methanol.
-
To this solution, add triethylamine (2.2 equivalents) and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve Palladium(II) chloride (1 equivalent) in a minimal amount of anhydrous methanol.
-
Slowly add the PdCl₂ solution to the ligand solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.
-
The complex should be characterized by appropriate analytical techniques such as NMR, IR spectroscopy, and elemental analysis.
Protocol 2: General Procedure for a Catalytic Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general workflow for testing the catalytic activity of the synthesized palladium complex.
Materials:
-
Synthesized Palladium(II) complex
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the palladium catalyst (0.01 mmol, 1 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (5 mL) via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Signaling Pathway: Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Catalyst Synthesis and Screening
Caption: General workflow for the synthesis and catalytic screening of a new metal complex.
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. DSpace [helda.helsinki.fi]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium(i) and iridium(i) complexes with bidentate N,N and P,N ligands as catalysts for the hydrothiolation of alkynes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and characterization of iron, cobalt and nickel complexes bearing para-phenylene-linked pyridine imine ligand and their catalytic properties for ethylene oligomerization | springerprofessional.de [springerprofessional.de]
- 11. Synthesis and characterization of iron, cobalt and nickel complexes bearing para-phenylene-linked pyridine imine ligand and their catalytic properties for ethylene oligomerization | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets to identify novel lead compounds.[1][2] The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol scaffold represents a class of heterocyclic compounds with potential applications in medicinal chemistry due to its unique structural and chemical properties.[3][4][5] Derivatives of the parent molecule, 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol, have been noted for potential anti-inflammatory and antimicrobial properties, suggesting their value as candidates for drug development.[3]
These application notes provide a comprehensive, generalized framework for conducting a high-throughput screening campaign using a library of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives. The protocols detailed below are based on a representative biochemical kinase inhibition assay, a common application in HTS campaigns.[1] The provided workflows, data, and analyses serve as a robust template that can be adapted to various specific targets and assay technologies.
I. High-Throughput Screening Workflow
The HTS process is a multi-step procedure designed to efficiently identify and validate active compounds from large libraries.[2] The overall workflow involves initial assay development, a pilot screen to ensure robustness, the primary screen of the full library, and subsequent hit confirmation and characterization.[6]
Caption: General workflow for a high-throughput screening campaign.
II. Hypothetical Target: Kinase Signaling Pathway
Protein kinases are a major class of drug targets. An HTS campaign can identify inhibitors that block a specific kinase, thereby modulating a signaling pathway involved in a disease state. The diagram below illustrates a generic kinase cascade where an inhibitor discovered from the screen would act.
Caption: A generic kinase signaling pathway targeted by an inhibitor.
III. Experimental Protocols
This section details the protocol for a biochemical kinase inhibition assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a common HTS format.[1]
A. Materials and Reagents
-
Assay Plates: 384-well, low-volume, black plates.
-
Compound Library: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives dissolved in 100% DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[1]
-
Positive Control: Staurosporine (a known potent kinase inhibitor).[1]
-
Negative Control: DMSO (vehicle).
-
Enzyme: Recombinant Target Kinase B.
-
Substrate: Biotinylated peptide substrate specific to Target Kinase B.
-
Cofactor: Adenosine triphosphate (ATP).
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (SA-APC, acceptor).
B. Protocol: Primary HTS
This protocol is optimized for a 20 µL final assay volume in a 384-well plate format.[6]
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 100 nL of each compound from the library source plate into the wells of the assay plate.
-
Dispense 100 nL of Staurosporine into positive control wells and 100 nL of DMSO into negative control wells. This results in a final screening concentration of 10 µM with 0.5% DMSO.[6]
-
-
Enzyme Addition:
-
Prepare a 2X solution of Target Kinase B in assay buffer.
-
Using a multi-drop dispenser, add 10 µL of the 2X enzyme solution to all wells.
-
Centrifuge the plates briefly (1 min at 1,000 rpm).
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[1]
-
-
Reaction Initiation:
-
Prepare a 2X solution of the peptide substrate and ATP in assay buffer.
-
Add 10 µL of the 2X substrate/ATP solution to all wells to start the kinase reaction.[1]
-
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Prepare a detection mix containing the Eu-labeled antibody and SA-APC in a suitable stop buffer (e.g., assay buffer with EDTA).
-
Add 10 µL of the detection mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.[1]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
C. Data Analysis
-
Calculate TR-FRET Ratio:
-
Ratio = (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 10,000.
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_compound - Avg_Ratio_pos) / (Avg_Ratio_neg - Avg_Ratio_pos)).
-
-
Assay Quality Control (Z'-Factor):
-
The Z'-factor is calculated for each plate to determine assay robustness. An acceptable value is > 0.5.[2]
-
Z' = 1 - (3 * (SD_neg + SD_pos)) / |Avg_Ratio_neg - Avg_Ratio_pos|.
-
-
Hit Selection:
-
Primary hits are identified as compounds exhibiting an inhibition level greater than a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).[1]
-
IV. Data Presentation: Hit Characterization
Following the primary screen, hits are confirmed and subjected to dose-response analysis to determine their potency (IC₅₀). Selectivity is assessed by testing against other related kinases.
Table 1: Potency and Selectivity of Hypothetical Hit Compounds
| Compound ID | Target Kinase B IC₅₀ (nM) | Off-Target Kinase Y IC₅₀ (nM) | Off-Target Kinase Z IC₅₀ (nM) |
| DDP-001 | 45 | 1,200 | >10,000 |
| DDP-002 | 8,500 | 9,100 | >10,000 |
| DDP-003 | 120 | 250 | 8,000 |
| DDP-004 | 65 | 5,800 | >10,000 |
| Staurosporine (Control) | 8 | 15 | 22 |
IC₅₀ values are determined from a 10-point dose-response curve.
V. Hit Triage and Confirmation Workflow
A critical step after the primary screen is to eliminate false positives and prioritize genuine hits for further development.
Caption: Decision workflow for hit triage and validation.
This document provides a detailed framework and representative protocols for conducting a high-throughput screen of a 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol library. By following a systematic workflow encompassing robust assay development, rigorous data analysis, and a thorough hit triage process, researchers can effectively identify and validate novel bioactive compounds. The provided templates for protocols, data tables, and workflows can be readily adapted to specific biological targets and institutional capabilities, accelerating the path from initial screening to lead optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 3. Buy 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol | 1246088-43-6 [smolecule.com]
- 4. echemi.com [echemi.com]
- 5. 2,3-Dihydro- 1,4 dioxino 2,3-b pyridin-7-ol AldrichCPR 1261365-65-4 [sigmaaldrich.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for In Vitro Cell-Based Assays of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a heterocyclic compound with potential for biological activity. As with many novel chemical entities, a systematic in vitro evaluation is the first step in characterizing its pharmacological or toxicological profile. Cell-based assays are crucial tools in early-stage drug discovery and development, providing valuable insights into a compound's mechanism of action, efficacy, and safety in a controlled cellular environment.[1]
This document provides a comprehensive set of protocols for a tiered screening approach to assess the biological effects of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. The proposed assays will evaluate its potential cytotoxicity, ability to induce apoptosis, and its impact on key cellular signaling pathways.
Tier 1: Cytotoxicity and Cell Viability Assays
The initial assessment of a novel compound involves determining its effect on cell viability and proliferation. The MTT and LDH assays are robust, widely used methods for this purpose.[2][3]
MTT Assay: Measurement of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][4] Metabolically active cells reduce the yellow MTT to a purple formazan product.[3][4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control wells (medium with the same concentration of the solvent) and blank wells (medium only).[3]
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Assay: Measurement of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the amount of LDH released from cells with damaged plasma membranes.[3][6]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.[5]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Data Presentation: Hypothetical Cytotoxicity Data
The results from the MTT and LDH assays can be used to determine the half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀) of the compound.
| Concentration (µM) | % Cell Viability (MTT Assay) (Mean ± SD) | % Cytotoxicity (LDH Assay) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 2.5 |
| 1 | 95.3 ± 4.8 | 4.1 ± 1.8 |
| 10 | 78.1 ± 6.1 | 21.5 ± 3.3 |
| 25 | 52.4 ± 5.5 | 48.9 ± 4.1 |
| 50 | 24.6 ± 3.9 | 75.2 ± 5.0 |
| 100 | 5.8 ± 2.1 | 94.3 ± 2.7 |
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for assessing the cytotoxicity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
Tier 2: Apoptosis Assays
If the cytotoxicity assays indicate that 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol reduces cell viability, the next step is to determine if this is due to the induction of apoptosis (programmed cell death).
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.[8]
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides a direct measure of apoptosis induction.[9]
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound as described for the cytotoxicity assays.
-
Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time.
-
Signal Measurement: Measure luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to the number of viable cells (can be done in parallel with a viability assay) and express the results as a fold increase over the vehicle control.
Data Presentation: Hypothetical Apoptosis Data
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 3.5 ± 0.8 | 2.1 ± 0.5 | 1.0 ± 0.1 |
| Compound (IC₅₀) | 25.8 ± 3.2 | 15.4 ± 2.7 | 4.5 ± 0.6 |
| Positive Control | 45.2 ± 4.1 | 20.1 ± 3.0 | 8.2 ± 0.9 |
Logical Flow for Apoptosis Investigation
Caption: Decision-making and experimental flow for apoptosis assays.
Tier 3: Signaling Pathway Analysis
To further elucidate the mechanism of action, reporter gene assays can be employed to monitor the activity of specific signal transduction pathways.[10][11][12] These assays are valuable for identifying which cellular pathways are modulated by 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.[13][14]
Reporter Gene Assays
Reporter gene assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific response element in a promoter.[12][14] Activation of the signaling pathway leads to the binding of transcription factors to the response element, driving the expression of the reporter gene, which can be quantified.[13]
Experimental Protocol: Reporter Gene Assay (e.g., NF-κB Pathway)
-
Cell Transfection: Transfect a suitable cell line with a reporter plasmid containing the NF-κB response element upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) should be co-transfected for normalization.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol at various concentrations. Include a positive control (e.g., TNF-α to activate the NF-κB pathway) and a vehicle control.
-
Incubation: Incubate for 6-24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle control.
Data Presentation: Hypothetical Signaling Pathway Data
| Pathway Reporter | Treatment | Normalized Luciferase Activity (Fold Change ± SD) |
| NF-κB | Vehicle Control | 1.0 ± 0.2 |
| Compound (10 µM) | 0.4 ± 0.1 | |
| Compound (50 µM) | 0.2 ± 0.05 | |
| TNF-α (Positive Control) | 15.2 ± 2.1 | |
| p53 | Vehicle Control | 1.0 ± 0.15 |
| Compound (10 µM) | 2.5 ± 0.3 | |
| Compound (50 µM) | 5.8 ± 0.7 | |
| Doxorubicin (Positive Control) | 8.9 ± 1.1 |
Signaling Pathway Analysis Workflow
Caption: Workflow for reporter gene-based signaling pathway analysis.
Conclusion
This document outlines a systematic, tiered approach for the initial in vitro characterization of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. By progressing from broad cytotoxicity screening to more specific apoptosis and signaling pathway analyses, researchers can efficiently gather critical data to guide further investigation and development of this novel compound. The provided protocols serve as a foundation that can be adapted and optimized for specific cell lines and research questions.
References
- 1. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. P-205: Synthesis and biological evaluation of Novel Heterocyclic Analogues in Cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Signaling Reporters [discoverx.com]
- 14. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
Safe Handling and Storage of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol (CAS No: 1261365-65-4). The information herein is compiled from available safety data for the compound and its structural analogs. Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, these protocols should be implemented with a conservative approach, treating the substance with a high degree of caution.
Compound Information and Physicochemical Data
| Property | Value | Source |
| CAS Number | 1261365-65-4 | Echemi[1] |
| Molecular Formula | C₇H₇NO₃ | Echemi[1] |
| Molecular Weight | 153.14 g/mol | Sigma-Aldrich |
| Form | Solid | Sigma-Aldrich |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich[2] |
Hazard Identification and Precautionary Measures
While specific toxicological data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is limited, the parent compound, 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine, is classified with the following hazards. It is prudent to assume this derivative possesses similar or additional risks.
GHS Hazard Statements (for the parent compound):
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The compound is also classified as an irritant.
Personal Protective Equipment (PPE): A risk assessment should be conducted before handling. However, the following minimum PPE is recommended:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile).
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood. If dust formation is likely or ventilation is inadequate, a full-face respirator with an appropriate particulate filter should be used.
Experimental Protocols
General Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. A chemical fume hood is the recommended workspace.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.
-
Dispensing: As a solid, avoid creating dust when weighing or transferring the compound. Use a spatula and weigh the desired amount in a tared, sealed container if possible.
-
Work Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill Management: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow emergency procedures.
-
Waste Disposal: Dispose of waste material and contaminated items in accordance with institutional and local regulations for chemical waste.
Storage Protocol
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
| Storage Condition | Temperature | Duration | Recommendations |
| Long-Term | -20°C to -80°C | Up to 6 months | For extended periods to maintain stability.[4] |
| Short-Term | 2°C to 8°C | Up to 1 week | For immediate or frequent use.[4][5] |
-
Store in a tightly sealed, light-resistant container.
-
The storage area should be dry and well-ventilated.
-
Avoid repeated freeze-thaw cycles.[4]
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualized Workflows
The following diagrams illustrate the key workflows for handling and storing 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
Caption: A stepwise workflow for the safe handling of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
Caption: Decision logic for determining appropriate storage conditions.
References
- 1. echemi.com [echemi.com]
- 2. 2,3-Dihydro- 1,4 dioxino 2,3-b pyridin-7-ol AldrichCPR 1261365-65-4 [sigmaaldrich.com]
- 3. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine | C7H7NO2 | CID 11007968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol CAS#: 1261365-65-4 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol?
A1: The most common purification techniques for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and related polar heterocyclic compounds are flash column chromatography on silica gel and recrystallization. For analytical purposes and small-scale purification, High-Performance Liquid Chromatography (HPLC) can also be employed.
Q2: What are the likely impurities in a crude sample of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol synthesized via Smiles Rearrangement?
A2: Common impurities may include unreacted starting materials (e.g., a substituted hydroxypyridine and the epoxide precursor), the uncyclized intermediate alcohol, and potentially a constitutional isomer depending on the reaction conditions. The formation of isomers can be a significant challenge in the synthesis of related dioxinopyridine systems.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol from its impurities. Due to the polar nature of the compound, a relatively polar mobile phase will likely be required. Visualization can be achieved using UV light (254 nm), as the aromatic nature of the compound should allow for UV absorbance. Staining with potassium permanganate or p-anisaldehyde can also be effective for visualizing polar, hydroxylated compounds.
Troubleshooting Guides
Column Chromatography
Problem 1: My compound is not moving from the baseline during silica gel column chromatography, even with a high concentration of ethyl acetate in hexane.
-
Possible Cause: The mobile phase is not polar enough to elute the highly polar 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
-
Solution: Increase the polarity of the mobile phase. A common strategy for polar compounds is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. A gradient elution may be necessary for optimal separation. For example, a gradient of 0% to 10% methanol in dichloromethane.
Problem 2: I am observing co-elution of my desired product with an impurity.
-
Possible Cause 1: The chosen solvent system does not provide adequate resolution.
-
Solution 1: Experiment with different solvent systems. For instance, you could try a ternary mixture, such as ethyl acetate/methanol/hexane or dichloromethane/methanol/triethylamine (the latter can be useful if your compound or impurities are basic).
-
Possible Cause 2: You may have constitutional isomers which are difficult to separate on standard silica gel. In the synthesis of related spiro-dioxinopyridine derivatives, constitutional isomers were found to be non-separable by silica gel chromatography in their amine form.[1]
-
Solution 2: If you suspect the presence of a difficult-to-separate isomer, consider derivatization. For example, in a related system, the amine isomers were separable after being converted to their p-bromobenzenesulfonamide derivatives.[1] While your compound is a pyridin-7-ol, if an amine analog is being used, this strategy could be adapted. For the pyridinol, consider protecting the hydroxyl group to alter its polarity and chromatographic behavior.
Recrystallization
Problem 3: My compound "oils out" instead of forming crystals during recrystallization.
-
Possible Cause 1: The solution is too concentrated, or the cooling process is too rapid.
-
Solution 1: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool much more slowly. Covering the flask with a watch glass and letting it stand at room temperature before moving it to an ice bath can promote crystal growth.
-
Possible Cause 2: The chosen recrystallization solvent is not ideal.
-
Solution 2: Experiment with different solvent systems. For a polar compound like 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, polar solvents like ethanol, methanol, or isopropanol, potentially with the addition of a small amount of water as an anti-solvent, could be effective. A solvent pair, such as ethyl acetate/hexane or dichloromethane/hexane, where the compound is soluble in the more polar solvent and insoluble in the less polar one, is another option.
Problem 4: No crystals are forming, even after prolonged cooling.
-
Possible Cause 1: The solution is not sufficiently saturated.
-
Solution 1: Evaporate some of the solvent to increase the concentration of your compound and then attempt to cool the solution again.
-
Possible Cause 2: Lack of nucleation sites for crystal growth.
-
Solution 2: Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to the solution.
Data Presentation
Table 1: Hypothetical TLC Data for Purification of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
| Mobile Phase System (v/v) | Starting Material (Rf) | Impurity 1 (Rf) | Product (Rf) |
| Ethyl Acetate / Hexane (1:1) | 0.85 | 0.60 | 0.15 |
| Dichloromethane / Methanol (95:5) | 0.90 | 0.75 | 0.45 |
| Ethyl Acetate / Methanol (9:1) | 0.88 | 0.70 | 0.50 |
Note: These are representative values to illustrate relative polarities. Actual Rf values will depend on the specific TLC plates and conditions.
Table 2: Hypothetical Purification Outcomes
| Purification Method | Mobile/Solvent System | Yield (%) | Purity (by HPLC, %) |
| Flash Chromatography | Gradient: 0-10% MeOH in DCM | 65 | 95 |
| Recrystallization | Ethanol/Water | 50 | >98 |
| Preparative HPLC | Gradient: Acetonitrile/Water with 0.1% TFA | 30 | >99 |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Hypothetical)
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity by introducing methanol. A suggested gradient is from 0% to 10% methanol over 10-15 column volumes.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization (Hypothetical)
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various polar solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate). The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
Caption: Troubleshooting decision tree for common purification problems.
References
Identifying side reactions in the synthesis of dioxinopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the synthesis of dioxinopyridines.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 2,3-dihydro-[1][2]dioxino[2,3-b]pyridines?
A1: The most versatile and widely used method is the intramolecular cyclization of a substituted pyridine precursor via a Smiles rearrangement.[1][3] This typically involves the reaction of a 3-hydroxypyridine derivative with a suitable electrophile containing a leaving group, followed by a base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr) to form the dioxin ring.
Q2: What are the typical starting materials for this synthesis?
A2: Common starting materials include 3-hydroxy-2-nitropyridine or 2-halo-3-hydroxypyridines.[1][3] These are reacted with reagents like 2-methyloxirane or other epoxides to introduce the necessary hydroxyethyl ether side chain for the subsequent cyclization.
Q3: What factors can influence the yield and purity of the final dioxinopyridine product?
A3: The choice of base, solvent, reaction temperature, and the nature of the substituents on the pyridine ring can significantly impact the reaction's outcome.[1][3] Optimizing these parameters is crucial for minimizing side reactions and maximizing the yield of the desired product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Dioxinopyridine Product
| Possible Cause | Troubleshooting Step |
| Incomplete formation of the alkoxide intermediate. | Ensure the use of a sufficiently strong base and anhydrous reaction conditions. The choice of base is critical and can influence the reaction's success.[1][3] |
| Poor solubility of starting materials or intermediates. | Select a solvent that effectively dissolves all reactants. Dimethylformamide (DMF) is a commonly used solvent for this reaction.[1] |
| Suboptimal reaction temperature. | The reaction temperature can influence the rate of the desired cyclization versus competing side reactions. Experiment with a range of temperatures to find the optimal condition for your specific substrate. |
| Steric hindrance from bulky substituents. | Bulky groups on the pyridine ring or the hydroxyethyl side chain can hinder the intramolecular cyclization. Consider alternative synthetic routes or less sterically demanding starting materials if this is a persistent issue. |
Issue 2: Formation of Isomeric Byproducts
During the synthesis of substituted dioxinopyridines, the formation of regioisomers can be a significant issue. For example, in the synthesis of 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines, the formation of an undesired isomer can occur.[3]
| Possible Cause | Troubleshooting Step |
| Lack of regioselectivity in the initial nucleophilic attack. | The nature of the substituents on the pyridine ring can direct the regioselectivity of the initial ether formation. Electron-withdrawing groups can influence the position of the nucleophilic attack. |
| Competing cyclization pathways. | The reaction conditions, particularly the choice of base and solvent, can influence the kinetic versus thermodynamic control of the cyclization, potentially leading to different isomeric products. A systematic study of reaction parameters is recommended to favor the formation of the desired isomer.[3] |
Issue 3: Polymerization or Tar Formation
| Possible Cause | Troubleshooting Step |
| High reaction temperatures. | Elevated temperatures can sometimes lead to polymerization of starting materials or products, especially with reactive functional groups present. Conduct the reaction at the lowest effective temperature. |
| Presence of reactive impurities. | Ensure the purity of starting materials and solvents. Acidic or basic impurities can catalyze side reactions leading to tar formation. |
| Prolonged reaction times. | Monitor the reaction progress by techniques like TLC or LC-MS and quench the reaction once the starting material is consumed to avoid the formation of degradation products. |
Data on Reaction Conditions and Yields
The following table summarizes the impact of different bases on the yield of a 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine derivative from the corresponding alcohol precursor via a Smiles rearrangement.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | t-BuOK | t-BuOH | 80 | 3 | 80 |
| 2 | NaH | DMF | 25 | 12 | 75 |
| 3 | K2CO3 | DMF | 80 | 24 | 40 |
| 4 | Cs2CO3 | DMF | 80 | 24 | 55 |
Data is synthesized from findings reported in the synthesis of 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines.[3]
Experimental Protocols
General Protocol for the Synthesis of 2-Substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridines via Smiles Rearrangement: [1][3]
-
Formation of the Alcohol Intermediate: To a solution of a 3-hydroxypyridine derivative (1.0 eq) in an anhydrous solvent such as DMF, add a base (e.g., NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere. Stir the mixture at room temperature for 30 minutes. Add the appropriate epoxide (e.g., 2-methyloxirane, 1.2 eq) to the reaction mixture. Stir the reaction at room temperature for 12 hours.
-
Work-up and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Intramolecular Cyclization (Smiles Rearrangement): Dissolve the crude alcohol intermediate in a suitable solvent (e.g., t-BuOH). Add a strong base (e.g., t-BuOK, 1.2 eq) and heat the mixture at 80 °C for 3 hours.
-
Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature, quench with water, and extract with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the desired dioxinopyridine.
Visualizations
Caption: Experimental workflow for the synthesis of dioxinopyridines.
Caption: Troubleshooting logic for dioxinopyridine synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Smiles Rearrangement on Pyridine Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Smiles rearrangement on pyridine rings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Smiles rearrangement and why is it useful for modifying pyridine rings?
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction.[1][2] It involves the migration of a pyridine ring from one heteroatom to another within the same molecule.[1] This reaction is particularly valuable in medicinal chemistry and drug development for synthesizing complex heterocyclic compounds that would be challenging to produce through other methods.[3][4] For pyridine rings, which are electron-deficient, this rearrangement can proceed efficiently, especially when the ring is activated with electron-withdrawing groups.[4][5]
Q2: What are the key factors that influence the success of a Smiles rearrangement on a pyridine ring?
Several factors critically affect the outcome of the Smiles rearrangement:
-
Electronic Effects: The pyridine ring generally requires activation by electron-withdrawing groups (EWGs) to facilitate the nucleophilic attack.[2][5] The more electron-deficient the pyridine ring, the more facile the rearrangement.
-
Nucleophilicity of the Attacking Group: The terminal functional group that acts as the nucleophile (e.g., alcohol, amine, thiol) must be sufficiently nucleophilic to attack the pyridine ring.[2]
-
Leaving Group Ability: The group being displaced from the pyridine ring must be a good leaving group.[1]
-
Steric Hindrance: Steric hindrance around the reaction centers can significantly impact the reaction rate and yield.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature are crucial for optimizing the reaction and minimizing side products.[3]
Q3: What is the Truce-Smiles rearrangement and how does it differ from the classical Smiles rearrangement on pyridine rings?
The Truce-Smiles rearrangement is a variation where the attacking nucleophile is a strong carbanion, such as one generated from an organolithium reagent.[2] A key difference is that the pyridine ring does not necessarily require activation by an electron-withdrawing group because the nucleophile is so potent.[2] This expands the scope of the Smiles rearrangement to include less activated pyridine systems.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: My Smiles rearrangement on a pyridine derivative is giving a very low yield or failing completely. What are the common causes and how can I troubleshoot this?
A: Low or no yield in a Smiles rearrangement is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Troubleshooting Steps:
-
Assess Pyridine Ring Activation: The electron density of the pyridine ring is a critical factor.
-
Issue: Insufficient activation of the pyridine ring. The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack, but often, additional activation is needed.[4]
-
Solution: Ensure your pyridine substrate has at least one, and preferably more, strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) positioned ortho or para to the reaction center.[5] If your system lacks strong activation, consider if the Truce-Smiles rearrangement with a stronger nucleophile is a more suitable approach.[2]
-
-
Evaluate the Base: The choice and quantity of the base are critical for generating the nucleophile.
-
Issue: The base may be too weak to deprotonate the nucleophilic precursor, or it might be incompatible with other functional groups in the molecule.
-
Solution: A screening of bases is recommended. Common bases for the Smiles rearrangement include sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK). For the Truce-Smiles variant, strong organometallic bases like n-butyllithium are used.[2] Start with a common base like K₂CO₃ or NaH and, if the yield is low, try a stronger or more soluble base like Cs₂CO₃.
-
-
Optimize the Solvent: The solvent can significantly influence the reaction rate and outcome.
-
Issue: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates, or it may react with the base or intermediates.
-
Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are commonly used and often give good results.[6] It is crucial to use anhydrous solvents, as water can quench the base and inhibit the reaction.
-
-
Adjust the Reaction Temperature: Temperature plays a key role in overcoming the activation energy of the reaction.
-
Issue: The reaction temperature may be too low for the rearrangement to proceed at a reasonable rate, or too high, leading to decomposition of starting materials or products.
-
Solution: Many Smiles rearrangements proceed well at room temperature or with gentle heating (e.g., 50-80 °C). If no reaction is observed at room temperature, gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. In some cases, microwave heating can be beneficial, leading to shorter reaction times and improved yields.[3][7]
-
Below is a troubleshooting workflow to address low yield issues:
References
- 1. grokipedia.com [grokipedia.com]
- 2. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
Stability and degradation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
Issue 1: Inconsistent or lower than expected potency of the compound in solution.
-
Possible Cause 1: Degradation due to improper solvent pH.
-
Troubleshooting Step: Verify the pH of your solvent system. For many heterocyclic compounds, stability is optimal in a neutral pH range (around pH 7). Acidic or alkaline conditions can catalyze hydrolysis of the ether linkages or other sensitive functional groups in the molecule.
-
Recommendation: Prepare fresh solutions in a buffered solvent system at a neutral pH. If the experimental conditions require acidic or basic pH, the compound should be dissolved immediately before use, and the duration of the experiment should be minimized.
-
-
Possible Cause 2: Oxidation of the compound.
-
Troubleshooting Step: The pyridin-7-ol moiety may be susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.
-
Recommendation: Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before use. Prepare solutions under an inert atmosphere if possible. The use of amber vials or covering the experimental setup with aluminum foil can minimize light exposure.
-
-
Possible Cause 3: Temperature-induced degradation.
-
Troubleshooting Step: Elevated temperatures can accelerate the rate of degradation.
-
Recommendation: Store stock solutions at or below the recommended storage temperature of -20°C. During experiments, if elevated temperatures are not required, maintain the solution at a controlled room temperature or on ice. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
Issue 2: Appearance of unknown peaks during analytical chromatography (e.g., HPLC, LC-MS).
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting Step: The presence of new peaks, especially those that increase in area over time, is a strong indicator of compound degradation.
-
Recommendation: Conduct a forced degradation study to intentionally generate and identify potential degradation products. This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light. The resulting degradation profile can help in identifying the unknown peaks in your experimental samples.
-
-
Possible Cause 2: Contamination of the solvent or glassware.
-
Troubleshooting Step: Ensure the purity of the solvents and the cleanliness of all labware.
-
Recommendation: Use high-purity solvents and meticulously clean all glassware. Run a blank solvent injection in your chromatography system to rule out solvent-based contamination.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol stock solutions?
A1: Based on general recommendations for similar heterocyclic compounds, stock solutions should be stored at -20°C or lower in a tightly sealed container to minimize solvent evaporation and exposure to moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. The use of amber vials is also advised to protect the compound from light.
Q2: How can I assess the stability of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in my specific experimental buffer?
A2: To assess stability, you can perform a time-course experiment. Prepare the solution of the compound in your experimental buffer and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC-UV or LC-MS. A decrease in the peak area of the parent compound and the appearance of new peaks over time will indicate instability.
Q3: What are the likely degradation pathways for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol?
A3: While specific degradation pathways for this molecule are not extensively documented in the public domain, based on its structure, potential degradation pathways include:
-
Hydrolysis: Cleavage of the ether bonds in the dioxino ring under acidic or basic conditions.
-
Oxidation: Oxidation of the pyridin-ol ring system.
-
Photodegradation: Degradation upon exposure to UV or visible light.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the parent compound and detecting degradation products. For identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides information about the molecular weight of the impurities.
Data Presentation
Table 1: Hypothetical Forced Degradation Study Results for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
| Stress Condition | Incubation Time (hours) | % Degradation of Parent Compound | Number of Major Degradation Products |
| 0.1 M HCl (60°C) | 24 | 15.2 | 2 |
| 0.1 M NaOH (60°C) | 24 | 45.8 | 3 |
| 3% H₂O₂ (RT) | 24 | 22.5 | 1 |
| Heat (80°C) | 48 | 8.1 | 1 |
| Light (ICH Q1B) | 72 | 12.3 | 2 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C.
-
Photostability: Expose 1 mL of the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation of the parent compound and identify and quantify the major degradation products.
Mandatory Visualization
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
Technical Support Center: Solubility of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
This technical support guide provides comprehensive information on the solubility of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol for researchers, scientists, and drug development professionals. As a compound of interest in medicinal chemistry and organic synthesis, understanding its solubility is critical for experimental success.
Note on Data Availability: Publicly available quantitative solubility data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is limited. Therefore, this guide provides a qualitative solubility assessment based on its chemical structure, along with a detailed experimental protocol to enable researchers to determine precise quantitative solubility in their specific laboratory settings.
Qualitative Solubility Assessment
The structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, featuring a hydroxyl group, a pyridine ring, and ether linkages, suggests a moderate degree of polarity. The presence of heteroatoms (nitrogen and oxygen) allows for hydrogen bonding with protic solvents. Based on these structural features, the following qualitative solubility profile is expected:
| Solvent Class | Common Lab Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydroxyl group and nitrogen atom can act as hydrogen bond donors and acceptors, facilitating interaction with protic solvents. Solubility is likely to increase with solvent polarity. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate the polar functional groups of the molecule through dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene | Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Sparingly Soluble | These solvents have a moderate polarity and may partially dissolve the compound. |
Experimental Protocols
Protocol for Determining Quantitative Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound.
Materials:
-
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol to a vial. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Troubleshooting Guides and FAQs
Troubleshooting Common Dissolution Issues
Q1: The compound is not dissolving in a solvent where it is expected to be soluble.
-
Possible Cause: The concentration may be too high, exceeding the solubility limit.
-
Solution: Try reducing the concentration of the compound. Gentle heating or sonication can also aid in dissolution, but be cautious as this may lead to the formation of a supersaturated solution that can precipitate upon cooling.[1]
-
Possible Cause: The solvent quality may be inadequate (e.g., containing water impurities).
-
Solution: Use high-purity, anhydrous solvents, especially for non-aqueous experiments.
Q2: The compound precipitates out of solution after a short period.
-
Possible Cause: A supersaturated solution was formed, which is thermodynamically unstable.
-
Solution: Prepare the solution at the experimental temperature and avoid "crashing out" the compound by adding a highly non-polar solvent too quickly to a solution in a polar solvent. Ensure the final concentration is below the equilibrium solubility.
Q3: The solution appears cloudy or hazy.
-
Possible Cause: The compound may not be fully dissolved and exists as a fine suspension or colloid.
-
Solution: Increase the mixing time or use sonication. If the cloudiness persists, the compound is likely insoluble at that concentration. A quick check for the Tyndall effect (shining a laser pointer through the solution) can confirm the presence of suspended particles.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the aqueous solubility of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol?
-
The compound has a phenolic hydroxyl group, which is weakly acidic, and a pyridine nitrogen, which is weakly basic. Therefore, its aqueous solubility is expected to be pH-dependent. In acidic solutions (low pH), the pyridine nitrogen will be protonated, increasing solubility. In basic solutions (high pH), the hydroxyl group will be deprotonated, which should also increase aqueous solubility.
Q2: Can I use heat to dissolve the compound?
-
Yes, gently warming the solution can increase the rate of dissolution and the solubility. However, be aware that this can lead to the formation of a supersaturated solution. Always cool the solution to the intended experimental temperature to ensure the compound remains dissolved. Also, verify that the compound is stable at elevated temperatures and does not degrade.
Q3: What is the best stock solution solvent for this compound for biological assays?
-
For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of organic compounds. From the stock solution, further dilutions into aqueous media can be made. It is crucial to ensure that the final concentration of DMSO in the assay is low enough to not affect the biological system.
Visualized Workflow
Below is a logical workflow for assessing the solubility of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
Caption: A flowchart illustrating the logical progression for solubility testing.
References
Troubleshooting NMR peak assignment for dioxinopyridine structures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate NMR peak assignment for dioxinopyridine structures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in assigning NMR peaks for dioxinopyridine derivatives?
A1: Researchers often encounter several challenges during the NMR peak assignment of dioxinopyridine derivatives. Due to the fused heterocyclic nature of these molecules, signal overlap is a frequent issue, particularly in the aromatic region of the ¹H NMR spectrum. The presence of both oxygen and nitrogen heteroatoms influences the electron density distribution, leading to chemical shifts that may deviate from standard predictions for simple pyridines or dioxanes. Furthermore, the protons on the dioxino ring can exhibit complex splitting patterns due to their diastereotopic nature, which can complicate spectral interpretation.
Q2: I am observing unexpected peak splitting in the aliphatic region of my ¹H NMR spectrum. What could be the cause?
A2: Unexpected splitting patterns in the aliphatic region, specifically for the methylene protons of the dioxino moiety, are often due to these protons being diastereotopic. This non-equivalence arises if there is a chiral center in the molecule or if the molecule as a whole is chiral. Even in the absence of a formal chiral center, restricted bond rotation can sometimes lead to diastereotopicity. These non-equivalent protons will couple to each other (geminal coupling) and to adjacent protons, resulting in more complex multiplets than simple triplets or quartets.
Q3: My ¹H NMR signals in the aromatic region are broad and poorly resolved. What steps can I take to improve the resolution?
A3: Poor resolution in the aromatic region can be caused by several factors. Sample concentration can play a role; highly concentrated samples may lead to intermolecular interactions and peak broadening.[1] Diluting the sample might improve resolution. The choice of NMR solvent is also critical. Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of overlapping signals and improve separation. Additionally, acquiring the spectrum at a higher magnetic field strength will increase spectral dispersion and can resolve overlapping multiplets.
Q4: How can I definitively distinguish between isomers of a substituted dioxinopyridine?
A4: Distinguishing between isomers often requires the use of 2D NMR techniques. While ¹H and ¹³C NMR might provide initial clues, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for confirming regiochemistry and stereochemistry. NOESY detects through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. By observing NOE cross-peaks between specific protons on the pyridine and dioxino rings, or between substituents and the core structure, you can unambiguously determine the spatial arrangement of atoms and thus identify the correct isomer.
Troubleshooting Guides
Problem 1: Ambiguous assignment of aromatic proton signals.
Symptoms:
-
Overlapping multiplets in the 6.5-8.5 ppm region of the ¹H NMR spectrum.
-
Difficulty in assigning specific protons on the pyridine ring.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for ambiguous aromatic signals.
Solution Steps:
-
Run a ¹H-¹H COSY experiment: This will reveal which protons are scalar-coupled (typically through 2-4 bonds). This helps to identify adjacent protons on the pyridine ring and build spin systems.
-
Acquire a ¹H-¹³C HMBC spectrum: This experiment shows correlations between protons and carbons that are 2-3 bonds away. By observing correlations from a known proton to a specific carbon, you can start to piece together the connectivity of the aromatic system.
-
Utilize ¹H-¹H NOESY: If ambiguity remains, especially in determining the position of substituents, a NOESY experiment can provide definitive through-space correlations. For example, an NOE between a substituent's proton and a specific proton on the pyridine ring can confirm its position.
Problem 2: Difficulty in assigning quaternary carbons.
Symptoms:
-
Weak signals in the ¹³C NMR spectrum.
-
Absence of corresponding peaks in DEPT-135 and HSQC spectra.
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for unassigned quaternary carbons.
Solution Steps:
-
Rely on the ¹H-¹³C HMBC experiment: This is the most powerful tool for assigning quaternary carbons. Look for long-range correlations (2-3 bonds) from nearby assigned protons to the unassigned quaternary carbon signals.
-
Consider typical chemical shift ranges: Quaternary carbons in fused aromatic systems often have predictable chemical shift ranges. Compare your experimental values to the data in the tables below and to published data for analogous structures.
-
Increase the number of scans: Quaternary carbons often have long relaxation times and show weaker signals. Increasing the number of scans for your ¹³C and HMBC experiments can improve the signal-to-noise ratio, making these peaks easier to identify and assign.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine Derivatives
| Proton Position | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| H-2 | 4.0 - 4.5 | m | Methylene protons on the dioxino ring. Often diastereotopic. |
| H-3 | 4.0 - 4.5 | m | Methylene protons on the dioxino ring. Often diastereotopic. |
| H-5 | 7.5 - 8.2 | d or dd | Aromatic proton on the pyridine ring. |
| H-6 | 6.8 - 7.5 | t or dd | Aromatic proton on the pyridine ring. |
| H-7 | 7.8 - 8.5 | d or dd | Aromatic proton on the pyridine ring. |
Note: Chemical shifts are highly dependent on the solvent and the nature and position of substituents.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine Derivatives
| Carbon Position | Typical Chemical Shift (ppm) | Notes |
| C-2 | 60 - 70 | Methylene carbon on the dioxino ring. |
| C-3 | 60 - 70 | Methylene carbon on the dioxino ring. |
| C-4a | 140 - 150 | Quaternary carbon at the ring junction. |
| C-5 | 130 - 145 | Aromatic CH on the pyridine ring. |
| C-6 | 115 - 125 | Aromatic CH on the pyridine ring. |
| C-7 | 145 - 155 | Aromatic CH on the pyridine ring. |
| C-8a | 140 - 150 | Quaternary carbon at the ring junction. |
Note: These are approximate ranges and can vary significantly with substitution.
Experimental Protocols
¹H-¹H COSY (Correlation Spectroscopy)
Objective: To identify protons that are coupled to each other through bonds (typically 2-4 bonds).
Methodology:
-
Sample Preparation: Prepare the sample in a suitable deuterated solvent at an appropriate concentration (typically 5-10 mg in 0.6 mL).
-
Acquisition of a ¹H Spectrum: Acquire a standard high-quality 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
-
COSY Experiment Setup:
-
Load a standard gradient-selected COSY pulse sequence (e.g., gCOSY).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
The number of increments in the F1 dimension (e.g., 256 or 512) will determine the resolution in that dimension.
-
Set the number of scans (NS) per increment (typically 2 to 8, depending on sample concentration).
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correction is typically not required for magnitude-mode COSY spectra.
-
-
Analysis:
-
The 1D ¹H spectrum appears on the diagonal.
-
Cross-peaks, which are symmetrical with respect to the diagonal, indicate that the two protons at the corresponding chemical shifts are J-coupled.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
Objective: To identify protons that are close to each other in space (typically within 5 Å), irrespective of through-bond connectivity.
Methodology:
-
Sample Preparation: As for the COSY experiment. Ensure the sample is free of paramagnetic impurities which can interfere with the NOE effect.
-
Acquisition of a ¹H Spectrum: Acquire a standard 1D ¹H spectrum to set the spectral parameters.
-
NOESY Experiment Setup:
-
Load a standard phase-sensitive gradient-selected NOESY pulse sequence (e.g., noesyphpr).
-
Set the spectral width in both dimensions.
-
A crucial parameter is the mixing time (d8) . For small to medium-sized molecules like dioxinopyridines, a mixing time of 400-800 ms is a good starting point.
-
Set the number of increments in F1 and the number of scans per increment based on the required resolution and sensitivity.
-
-
Processing:
-
Apply a suitable window function (e.g., sine-bell).
-
Perform a 2D Fourier transform.
-
Careful phase correction in both dimensions is required.
-
-
Analysis:
-
The diagonal peaks represent the 1D spectrum.
-
Cross-peaks indicate that two protons are spatially close. For small molecules, NOESY cross-peaks are typically out of phase with the diagonal peaks. The volume of the cross-peak is related to the distance between the protons.
-
References
Preventing degradation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of degradation for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol during workup?
A1: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is susceptible to two primary degradation pathways:
-
Oxidation: The electron-rich pyridinol ring system is prone to oxidation, which can be accelerated by exposure to atmospheric oxygen, especially in the presence of metal ions or light. This can lead to the formation of colored impurities and loss of desired product.
-
Tautomerization: As a hydroxypyridine derivative, this compound can exist in equilibrium with its tautomeric pyridone form. The position of this equilibrium is highly dependent on the solvent environment. In polar solvents, the pyridone form is often favored, which may have different solubility and reactivity, complicating purification.
Q2: What are the initial signs of degradation?
A2: The first visual indication of degradation is often a color change in the solution, typically turning yellow, brown, or even dark purple. This is characteristic of the formation of oxidized, polymeric, or other chromophoric impurities. You may also observe the formation of insoluble material or a significant decrease in the yield of the desired product upon isolation.
Q3: How should I store 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol to minimize degradation?
A3: For long-term storage, the compound should be kept as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).[1] It is also advisable to protect it from light by using an amber vial or by wrapping the container in aluminum foil.
Troubleshooting Guides
Issue 1: Solution turns color (yellow/brown) during aqueous workup.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation | 1. Degas all aqueous solutions: Before use, sparge all aqueous solutions (water, brine, etc.) with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen. 2. Work under an inert atmosphere: Perform the entire workup, including extractions and phase separations, under a positive pressure of argon or nitrogen using a Schlenk line or in a glovebox. 3. Add an antioxidant: Consider adding a small amount of a compatible antioxidant, such as sodium thiosulfate or ascorbic acid, to the aqueous phase. | A significant reduction or elimination of the color change. |
| pH-mediated decomposition | 1. Maintain a neutral pH: Use buffered aqueous solutions (e.g., phosphate buffer, pH 7) for washing instead of plain deionized water. 2. Avoid strongly acidic or basic conditions: If pH adjustment is necessary, use dilute acids or bases and perform the neutralization at low temperatures (0-5 °C). | The compound remains stable in the organic phase without significant color formation. |
Issue 2: Low recovery of the product after extraction and solvent removal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Tautomerization and partitioning into the aqueous layer | 1. Use a less polar workup solvent: If the pyridone tautomer is forming and is more soluble in the aqueous phase, switch to a more non-polar extraction solvent like dichloromethane or ethyl acetate. 2. Salt out the product: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. | Improved recovery of the product in the organic phase. |
| Adsorption onto drying agents | 1. Use a less acidic drying agent: Instead of magnesium sulfate, which can be slightly acidic, use anhydrous sodium sulfate. 2. Minimize contact time: Dry the organic phase for the shortest time necessary and filter off the drying agent promptly. | Increased yield of the isolated product. |
Issue 3: Difficulty in purifying the final product by column chromatography.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| On-column degradation | 1. Deactivate the silica gel: Pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1% triethylamine in ethyl acetate/hexanes) to neutralize acidic sites that can promote degradation. 2. Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a C18 reversed-phase column. | Sharper peaks and improved recovery from the column with less streaking or colored bands. |
| Co-elution of impurities | 1. Optimize the eluent system: Perform a thorough TLC analysis to find an eluent system that provides good separation between the product and impurities. A gradient elution might be necessary. 2. Consider recrystallization: If the product is a solid, recrystallization from a suitable solvent system may be a more effective purification method than chromatography. | Isolation of the product with high purity. |
Experimental Protocols
Protocol 1: Recommended Workup Procedure Under Inert Atmosphere
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Degas all solvents and aqueous solutions by sparging with argon or nitrogen for at least 30 minutes.
-
-
Quenching and Extraction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding a degassed saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel under a positive pressure of inert gas.
-
Extract the aqueous layer three times with a degassed organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Washing and Drying:
-
Combine the organic layers and wash with degassed brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent using a cannula filter or in a glovebox.
-
-
Solvent Removal:
-
Concentrate the filtrate in vacuo using a rotary evaporator at a low temperature (≤ 30 °C).
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, acetonitrile, or a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
A suitable solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath for 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[2][3][4][5][6]
-
Visualizations
Caption: Recommended experimental workflow for the workup and purification of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
References
Strategies for scaling up the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing the 2,3-Dihydro-dioxino[2,3-b]pyridine core structure?
A1: The most prevalent and versatile method for constructing the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine ring system is through an intramolecular Smiles rearrangement of suitable precursors. This method offers a robust route to a variety of substituted derivatives. An alternative, though less commonly detailed in the literature, involves the direct cyclization of a 3-hydroxy-2-pyridone with a dielectrophile like 1,2-dibromoethane.
Q2: What are the typical starting materials for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol?
A2: A practical and scalable synthesis often commences with commercially available and relatively inexpensive 2,3,6-trichloropyridine. This starting material allows for sequential and regioselective reactions to build the target molecule.
Q3: How is the hydroxyl group introduced at the 7-position?
A3: The hydroxyl group at the 7-position is typically introduced in the final step of the synthesis. A common method is the palladium-catalyzed hydroxylation of a chloro-substituted precursor, such as 7-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. This transformation can be achieved using various palladium catalysts and ligands, with a suitable hydroxide source.[1][3][4]
Q4: What are the key considerations for scaling up this synthesis?
A4: When scaling up the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, several factors require careful consideration:
-
Heat Management: The initial cyclization reaction to form the dioxinopyridine ring can be exothermic. Ensure adequate cooling and controlled addition of reagents to maintain the desired reaction temperature.
-
Reagent Stoichiometry: Precise control of reagent ratios is crucial, especially in the palladium-catalyzed hydroxylation step, to minimize side reactions and maximize yield.
-
Purification: On a larger scale, purification by column chromatography can be cumbersome. Developing robust crystallization or extraction procedures for product isolation is highly recommended.
-
Safety: Handling of chlorinated pyridines and strong bases requires appropriate personal protective equipment and engineering controls. The use of palladium catalysts may also require specific handling and disposal procedures.
Troubleshooting Guides
Issue 1: Low Yield in the Dioxinopyridine Ring Formation (Step 1)
Question: I am getting a low yield of 6-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine from 2,3,6-trichloropyridine and ethylene glycol. What are the possible causes and solutions?
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress by TLC or GC-MS to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. |
| Suboptimal Base | - Base Strength: Ensure the base used (e.g., sodium hydride) is sufficiently strong to deprotonate ethylene glycol. - Base Equivalents: Use a sufficient excess of the base to drive the reaction to completion. |
| Solvent Issues | - Anhydrous Conditions: Ensure the solvent (e.g., DMF) is anhydrous, as water can quench the base and hinder the reaction. - Solvent Polarity: A polar aprotic solvent like DMF or DMSO is generally preferred to facilitate the nucleophilic aromatic substitution. |
| Side Reactions | - Polymerization: Slow, controlled addition of the base can minimize polymerization of ethylene glycol. - Di-substitution: Using a controlled stoichiometry of ethylene glycol can help to avoid the formation of di-substituted byproducts. |
Issue 2: Inefficient Hydroxylation of 7-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (Step 2)
Question: The conversion of the chloro-intermediate to the final hydroxylated product is poor. How can I improve the yield of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol?
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Catalyst Choice: Screen different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., t-BuBrettPhos) to find the optimal combination for this specific substrate.[1][3] - Catalyst Loading: Increase the catalyst loading incrementally. |
| Ligand Degradation | - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligand. |
| Base Incompatibility | - Base Strength: The choice of base is critical. A weaker base like cesium carbonate may be more suitable to avoid degradation of the starting material or product.[3] |
| Reaction Conditions | - Temperature Optimization: The reaction temperature may need to be optimized. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition. - Solvent Selection: A polar aprotic solvent like NMP has been shown to be effective for this type of hydroxylation.[1] |
Experimental Protocols
Step 1: Synthesis of 6-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
This protocol is a representative procedure and may require optimization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,3,6-Trichloropyridine | 182.41 | 18.24 g | 0.10 |
| Ethylene glycol | 62.07 | 6.83 g | 0.11 |
| Sodium hydride (60% dispersion in mineral oil) | 40.00 | 8.80 g | 0.22 |
| Anhydrous Dimethylformamide (DMF) | - | 200 mL | - |
Procedure:
-
To a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 8.80 g, 0.22 mol).
-
Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil and then carefully add anhydrous DMF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethylene glycol (6.83 g, 0.11 mol) in anhydrous DMF (50 mL) to the sodium hydride suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Add a solution of 2,3,6-trichloropyridine (18.24 g, 0.10 mol) in anhydrous DMF (50 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and cautiously quench with water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.
Step 2: Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol
This protocol is based on palladium-catalyzed hydroxylation methods and may require optimization.[1][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles/mol% |
| 6-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine | 171.58 | 1.72 g | 0.01 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.112 g | 5 mol% |
| t-BuBrettPhos | 510.68 | 0.613 g | 12 mol% |
| Cesium carbonate (Cs₂CO₃) | 325.82 | 6.52 g | 0.02 |
| N-Methyl-2-pyrrolidone (NMP) | - | 20 mL | - |
Procedure:
-
To a dry Schlenk tube, add 6-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (1.72 g, 0.01 mol), palladium(II) acetate (0.112 g, 5 mol%), t-BuBrettPhos (0.613 g, 12 mol%), and cesium carbonate (6.52 g, 0.02 mol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous NMP (20 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water (50 mL).
-
Acidify the aqueous solution to pH 5-6 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization to obtain 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
Visualizations
References
- 1. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid [organic-chemistry.org]
- 2. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of 2,3-dihydrodioxino[2,3-b]pyridine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 2,3-dihydrodioxino[2,3-b]pyridine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating 2,3-dihydrodioxino[2,3-b]pyridine isomers?
The primary challenge in separating isomers of 2,3-dihydrodioxino[2,3-b]pyridine, like other heterocyclic compounds, lies in their similar physicochemical properties. Positional isomers, diastereomers, and enantiomers often have very close polarities, molecular weights, and pKa values, making their separation by standard chromatographic techniques difficult.[1] The subtle differences in their structures require highly selective chromatographic systems to achieve baseline resolution.
Q2: What are the different types of isomers I might encounter with 2,3-dihydrodioxino[2,3-b]pyridines and what general separation strategies apply?
You may encounter several types of isomers:
-
Positional Isomers: These isomers have substituents on different positions of the aromatic ring. Their separation typically relies on differences in polarity and can often be achieved with reversed-phase or normal-phase HPLC.
-
Diastereomers: These are stereoisomers that are not mirror images of each other. They have different physical properties and can be separated by standard achiral chromatography (both normal and reversed-phase).[2]
-
Enantiomers: These are non-superimposable mirror images. Their separation requires a chiral environment, which can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive.[3]
Q3: What is a good starting point for developing an HPLC method for these isomers?
A good starting point for method development is reversed-phase HPLC due to its versatility and the stability of the columns. However, given the polar nature of the pyridine ring, specialized stationary phases may be required. For initial screening, a standard C18 column can be used, but columns with different selectivities, such as phenyl or polar-embedded phases, should also be considered.[4] For enantiomeric separations, polysaccharide-based chiral stationary phases are a robust starting point.[5]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Isomers
Question: My isomers are co-eluting or have very poor resolution on a standard C18 column. What should I do?
Answer: This is a common issue due to the similar properties of isomers. Here are several strategies to improve resolution:
-
Change the Stationary Phase: Standard C18 columns may not provide enough selectivity. Consider columns that offer different interaction mechanisms.
-
Optimize the Mobile Phase:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.
-
pH Adjustment: If your isomers have ionizable groups, adjusting the mobile phase pH can significantly impact retention and selectivity.[6]
-
Additives: For basic compounds like pyridines, adding a small amount of an amine modifier (e.g., triethylamine) can improve peak shape.
-
-
Adjust the Temperature: Changing the column temperature can affect the thermodynamics of the separation and improve resolution.
Issue 2: Peak Tailing
Question: I am observing significant peak tailing for my 2,3-dihydrodioxino[2,3-b]pyridine isomers. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like pyridine derivatives is often caused by strong interactions with acidic silanol groups on the surface of silica-based columns.
-
Use a Modern, End-capped Column: High-purity silica columns with thorough end-capping are designed to minimize silanol interactions.
-
Adjust Mobile Phase pH: Operating at a lower pH can protonate the basic nitrogen on the pyridine ring, which can sometimes improve peak shape.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, reducing tailing.
-
Consider a Different Stationary Phase: Columns with polar-embedded groups or polymeric phases are often less prone to causing peak tailing with basic analytes.
Issue 3: Irreproducible Retention Times
Question: My retention times are drifting between injections. What could be the problem?
Answer: Shifting retention times can compromise the reliability of your analysis. Common causes include:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature.
-
Mobile Phase Instability: Ensure your mobile phase is well-mixed, degassed, and that its composition does not change over time due to evaporation of the more volatile components.
-
Pump Performance: Inconsistent flow rates from the pump can lead to retention time drift. Check for leaks and ensure the pump is properly maintained.
Experimental Protocols & Data
While specific HPLC protocols for 2,3-dihydrodioxino[2,3-b]pyridine isomers are not abundant in the literature, the following tables provide starting points for method development based on the separation of analogous compounds.
Table 1: Potential Achiral Stationary Phases for Separation of Positional and Diastereomeric Isomers
| Stationary Phase Type | Principle of Separation | Potential Mobile Phases | Comments |
| C18 (Octadecylsilane) | Hydrophobic interactions | Acetonitrile/Water, Methanol/Water with buffers (e.g., phosphate, acetate) | Standard starting point for reversed-phase HPLC. May lack selectivity for closely related isomers. |
| Phenyl Phases | π-π interactions, hydrophobic interactions | Acetonitrile/Water, Methanol/Water | Offers alternative selectivity for aromatic compounds. |
| Polar-Embedded Phases (e.g., Amide, Carbamate) | Hydrophobic and polar interactions | Acetonitrile/Water, Methanol/Water | Can provide good peak shape for basic compounds and unique selectivity for isomers.[4] |
| Silica (Normal Phase) | Adsorption | Heptane/Ethanol, Hexane/Isopropanol | Useful for separating less polar isomers. Requires strict control of mobile phase water content. |
Table 2: Potential Chiral Stationary Phases (CSPs) for Enantiomeric Separation
| CSP Type | Chiral Selector | Potential Mobile Phases | Comments |
| Polysaccharide-based | Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal Phase: Hexane/Ethanol, Hexane/Isopropanol. Reversed Phase: Acetonitrile/Water, Methanol/Water | Broad applicability for a wide range of chiral compounds.[5] |
| Macrocyclic Glycopeptide-based | Teicoplanin, Vancomycin | Polar Organic, Reversed Phase, and Normal Phase modes | Offers multiple interaction mechanisms for chiral recognition. |
| Cyclodextrin-based | α-, β-, or γ-cyclodextrin | Reversed Phase: Acetonitrile/Water, Methanol/Water | Capillary electrophoresis data for 2,3-dihydrodioxino[2,3-b]pyridine derivatives suggests this selector may be effective.[7] |
Visualizations
Caption: A general workflow for developing a chromatographic method for isomer separation.
Caption: A decision tree for troubleshooting poor resolution of isomers.
References
- 1. Reversed-phase liquid chromatography of the twenty-two tetrachlorodibenzo-p-dioxin isomers on pyrenylethyl- and octadecylsilylated silica gel columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol: A Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of key spectroscopic methods for the structural elucidation of the novel heterocyclic compound, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. The following sections detail the expected data from various analytical techniques, offering a framework for the confirmation of its synthesis and purity.
The structural confirmation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol , relies on the synergistic application of several spectroscopic techniques.[1][2][3] Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparative Spectroscopic Data Analysis
To illustrate the power of these techniques, the expected data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is presented alongside the known data for its isomer, 2,3-Dihydro-[4][5]dioxino[2,3-b]pyridin-8-ol.[4] This comparison highlights how subtle changes in structure are reflected in the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy Data
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Proton Assignment | Predicted Chemical Shift (δ) for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol (ppm) | Known Chemical Shift (δ) for 2,3-Dihydro-[4][5]dioxino[2,3-b]pyridin-8-ol (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-2 | ~4.3 - 4.5 | Data not available | m | |
| H-3 | ~4.3 - 4.5 | Data not available | m | |
| H-5 | ~7.5 - 7.7 | Data not available | d | ~8.0 |
| H-6 | ~6.8 - 7.0 | Data not available | d | ~8.0 |
| OH | ~9.0 - 10.0 | Data not available | br s |
¹³C NMR Spectroscopy Data
The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their hybridization and electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ) for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol (ppm) | Known Chemical Shift (δ) for 2,3-Dihydro-[4][5]dioxino[2,3-b]pyridin-8-ol (ppm) |
| C-2 | ~64 - 66 | Data not available |
| C-3 | ~64 - 66 | Data not available |
| C-4a | ~140 - 142 | Data not available |
| C-5 | ~145 - 147 | Data not available |
| C-6 | ~110 - 112 | Data not available |
| C-7 | ~155 - 157 | Data not available |
| C-8a | ~138 - 140 | Data not available |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns.
| Technique | Predicted Data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol | Known Data for 2,3-Dihydro-[4][5]dioxino[2,3-b]pyridin-8-ol |
| Molecular Ion (M⁺) | m/z 153.0426 (High Resolution) | m/z 153[4] |
| Key Fragments | m/z 125 (loss of C₂H₄O), m/z 97 (loss of C₂H₄O and CO) | m/z 136 (loss of OH)[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Functional Group | Predicted Wavenumber (cm⁻¹) for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol | Known Wavenumber (cm⁻¹) for 2,3-Dihydro-[4][5]dioxino[2,3-b]pyridin-8-ol |
| O-H stretch (phenol) | 3200-3600 (broad) | 3200-3600 (broad)[4] |
| C-H stretch (aromatic) | 3000-3100 | Data not available |
| C-H stretch (aliphatic) | 2850-3000 | Data not available |
| C=N stretch (pyridine) | 1580-1620 | 1580-1620[4] |
| C-O stretch (ether) | 1050-1150 | Data not available |
| C-O stretch (phenol) | 1200-1260 | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems.
| Solvent | Predicted λmax (nm) for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol | Known λmax (nm) for 2,3-Dihydro-[4][5]dioxino[2,3-b]pyridin-8-ol |
| Methanol | ~230, ~280 | Data not available |
| Methanol + NaOH | Red shift to ~245, ~300 | Data not available |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of -2 to 12 ppm. Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 0 to 200 ppm. A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion with minimal fragmentation.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Fragmentation Analysis (MS/MS): To study the fragmentation pattern, select the molecular ion (m/z 153) and subject it to collision-induced dissociation (CID).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). Dilute the stock solution to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the spectrum from 200 to 800 nm, using the pure solvent as a blank.
-
Analysis: To confirm the phenolic hydroxyl group, add a drop of dilute NaOH to the sample cuvette and re-scan the spectrum to observe any bathochromic (red) shift.
Workflow for Structural Confirmation
The logical flow of experiments for confirming the structure of a novel compound is crucial. The following diagram illustrates a typical workflow.
Caption: Workflow for the spectroscopic confirmation of a novel chemical entity.
By following these protocols and comparing the obtained data with the predicted values and those of known related compounds, researchers can confidently confirm the structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. This rigorous analytical approach is fundamental to ensuring the quality and validity of subsequent research and development activities.
References
Comparative Analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Isomers: A Proposed Framework for Future Research
A comprehensive review of the scientific literature reveals a notable absence of direct comparative studies on the isomers of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. While the synthesis of the core scaffold has been described, a side-by-side analysis of the physicochemical properties and biological activities of its various positional isomers is not currently available. This guide is intended for researchers, scientists, and drug development professionals, providing a structured framework for a thorough comparative analysis of these potentially bioactive compounds.
This document outlines the limited available information on known isomers and presents a detailed experimental workflow to facilitate future research in this area. The objective is to guide the systematic collection of data necessary for a robust comparison of the isomers' performance and to elucidate their structure-activity relationships (SAR).
Overview of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and its Isomers
The 2,3-dihydro-dioxino[2,3-b]pyridine core structure is a heterocyclic scaffold of interest in medicinal chemistry. Variations in the position of the hydroxyl group on the pyridine ring are expected to significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape. These differences can, in turn, lead to distinct biological activities. A comparative study is therefore essential to unlock the full potential of this class of compounds.
Currently, detailed information is sparse, with only basic data available for a limited number of isomers.
Table 1: Basic Properties of Known 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine Derivatives
| Isomer/Derivative | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol | C₇H₇NO₃ | 153.14 | 1261365-65-4[1] |
| (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-yl)methanol | C₈H₉NO₃ | 167.16 | Not Available[3] |
| 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine | C₇H₇NO₂ | 137.14 | 129421-32-5[2][4] |
Recommended Experimental Protocols
To enable a comprehensive comparative analysis, a systematic approach to the synthesis, purification, characterization, and biological evaluation of the isomers is required.
Synthesis and Purification
The intramolecular Smiles rearrangement is a versatile method for the synthesis of the 2,3-dihydro-dioxino[2,3-b]pyridine scaffold. This strategy can be adapted to produce various positional isomers by utilizing appropriately substituted pyridine precursors.
Experimental Protocol: Synthesis via Intramolecular Smiles Rearrangement
-
Precursor Synthesis: Synthesize the required substituted 2-halopyridine or 2-nitropyridine with a hydroxyl group at the desired position (e.g., 6, 7, or 8).
-
Ether Formation: React the hydroxylated pyridine with a suitable two-carbon synthon, such as 2-(tosyloxy)ethanol or an epoxide, in the presence of a base (e.g., sodium hydride in dimethylformamide) to form the ether linkage.
-
Cyclization: Induce the intramolecular Smiles rearrangement by treating the resulting alcohol with a strong base, such as potassium tert-butoxide, in an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). This will facilitate the ring closure to form the dioxinopyridine core.
-
Purification: Purify the synthesized isomers using column chromatography on silica gel to ensure high purity for subsequent analyses.
Physicochemical Characterization
A thorough characterization of each isomer is crucial to understand its chemical identity and properties.
Table 2: Key Experiments for Physicochemical Characterization
| Experimental Technique | Objective |
| NMR Spectroscopy | Elucidate the chemical structure and confirm isomeric purity using 1H, 13C, and 2D NMR techniques (COSY, HSQC, HMBC). |
| Mass Spectrometry | Determine the exact molecular weight and fragmentation patterns using high-resolution mass spectrometry (HRMS). |
| X-ray Crystallography | Obtain the precise three-dimensional atomic arrangement, which is critical for understanding intermolecular interactions and for computational modeling.[5][6][7][8] |
| HPLC | Assess the purity of the synthesized compounds and determine their lipophilicity (logP/logD) using reversed-phase HPLC. |
| Solubility Studies | Quantify the solubility of each isomer in aqueous and organic solvents to inform formulation for biological assays. |
Comparative Biological Evaluation
A panel of in vitro assays should be employed to screen for and compare the biological activities of the isomers.
Table 3: Recommended Biological Assays for Comparative Screening
| Assay Category | Example Assays | Rationale |
| Anticancer | Cell viability assays (e.g., MTT, CellTiter-Glo) against a panel of cancer cell lines. | To identify isomers with cytotoxic or cytostatic effects. |
| Enzyme Inhibition | Kinase inhibition assays (e.g., against a panel of receptor tyrosine kinases). | To explore the potential of the isomers as enzyme inhibitors, a common mechanism for heterocyclic compounds. |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) determination against various bacterial and fungal strains. | To assess their potential as antimicrobial agents. |
| Antioxidant | DPPH or ORAC assays. | To measure the radical scavenging and antioxidant capacity of the isomers. |
Visualized Workflows and Pathways
The following diagrams provide a visual representation of the proposed experimental workflow and a hypothetical signaling pathway for biological investigation.
Caption: A general workflow for the synthesis, characterization, and evaluation of isomers.
References
- 1. echemi.com [echemi.com]
- 2. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine | C7H7NO2 | CID 11007968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. cusabio.com [cusabio.com]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to Investigating the Biological Activity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and its 8-ol Isomer
Introduction: The Critical Role of Positional Isomerism in Drug Discovery
In the realm of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. A subtle shift in the position of a single functional group can dramatically alter a compound's pharmacological profile, transforming a potent therapeutic agent into an inactive or even toxic substance. This principle is vividly illustrated by the case of positional isomers, molecules that share the same chemical formula but differ in the location of substituent groups on a core scaffold.
Derivatives of the parent 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold have been explored for a range of potential therapeutic applications, with some reports suggesting potential anti-inflammatory and antimicrobial properties for derivatives of the 8-ol isomer.[1] However, without a systematic comparison, the true potential of each isomer remains unknown. This guide will equip you with the scientific rationale and practical methodologies to bridge this knowledge gap.
The Hypothesis: Why Hydroxyl Position Matters
The central hypothesis underpinning the need for a comparative study is that the placement of the hydroxyl group at the 7- or 8-position of the pyridinone ring will significantly influence the molecule's physicochemical properties and, consequently, its interaction with biological targets.
1. Electronic Properties and Target Engagement: The position of the electron-donating hydroxyl group will alter the electron density distribution across the aromatic system. This, in turn, affects the molecule's ability to form key interactions—such as hydrogen bonds, and π-π stacking—with amino acid residues in a target protein's binding pocket. For instance, in related heterocyclic systems, the precise positioning of a hydroxyl group has been shown to be crucial for selective inhibition of enzymes like topoisomerase IIα.[3] The 7-ol and 8-ol isomers will present distinct "faces" for molecular recognition, potentially leading to differences in binding affinity and selectivity for various kinases, polymerases, or other enzymes.
2. Physicochemical Properties (pKa, Lipophilicity, and ADME): The hydroxyl group's location will influence the molecule's acidity (pKa), which governs its ionization state at physiological pH. This is critical for membrane permeability and solubility. Furthermore, the overall dipole moment and lipophilicity (logP) of the molecule will be altered, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
3. Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group to the dioxin oxygen atoms and the pyridine nitrogen differs between the two isomers. This can lead to the formation of different intramolecular hydrogen bonds, which can rigidify the molecule's conformation and mask or reveal certain interaction points, thereby influencing its binding to a biological target.
The following diagram illustrates the fundamental structural difference that predicates these anticipated variations in biological activity.
Caption: Chemical structures of the 7-ol and 8-ol positional isomers.
A Roadmap for Comparative Biological Evaluation
To systematically investigate the differential biological activities of the 7-ol and 8-ol isomers, a tiered approach is recommended, starting with broad, cell-based assays and progressing to more specific, target-based investigations.
Phase 1: Foundational Cytotoxicity and Phenotypic Screening
The initial step is to assess the general cytotoxicity of each isomer across a panel of relevant human cancer cell lines. This provides a baseline understanding of their anti-proliferative potential and therapeutic window.
Table 1: Proposed Cell Line Panel for Initial Screening
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast (ER+) | Common starting point, represents hormone-dependent cancers. |
| MDA-MB-231 | Breast (Triple-Negative) | Represents aggressive, harder-to-treat cancers. |
| A549 | Lung | High incidence cancer, good model for general cytotoxicity. |
| HCT116 | Colon | Represents gastrointestinal cancers. |
| HEK293 | Normal Kidney | To assess selectivity and potential toxicity to non-cancerous cells. |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
96-well cell culture plates
-
Selected cell lines and appropriate culture media (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and 8-ol (dissolved in DMSO to create 10 mM stock solutions)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Multi-channel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of each isomer (e.g., from 100 µM to 0.1 µM) in culture media. Remove the old media from the plates and add 100 µL of the media containing the compounds. Include a "vehicle control" (DMSO only) and a "no treatment" control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer on each cell line.
Caption: Workflow for the MTT cytotoxicity assay.
Phase 2: Target Identification and Mechanistic Elucidation
Should one or both isomers exhibit significant anti-proliferative activity, the next crucial step is to identify their molecular target(s) and mechanism of action. Based on the activities of structurally related pyridine-fused heterocycles, key enzyme families to investigate include:
-
Protein Kinases: Many pyridine derivatives are kinase inhibitors.[4] A broad-panel kinase screen (e.g., performed by a contract research organization) can quickly identify potential targets.
-
Topoisomerases: As previously mentioned, hydroxylated pyridine derivatives can act as topoisomerase poisons.[3][5]
-
Poly(ADP-ribose) Polymerase (PARP): The related benzodioxine carboxamide scaffold has been shown to yield potent PARP1 inhibitors.[6][7]
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.9)
-
Test isomers and a known inhibitor (e.g., Camptothecin)
-
Agarose gel, electrophoresis equipment, and DNA stain (e.g., Ethidium Bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add Topoisomerase I to initiate the reaction. Include a "no enzyme" control (DNA should remain supercoiled) and a "no compound" control (DNA should be relaxed by the enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled from the relaxed DNA.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light.
-
Analysis: An active inhibitor will prevent the conversion of supercoiled DNA to its relaxed form, resulting in a band corresponding to the supercoiled plasmid.
Conclusion and Future Directions
While direct comparative data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and 8-ol is currently absent from the scientific literature, the principles of medicinal chemistry and structure-activity relationships strongly predict that these isomers will exhibit distinct biological profiles. The positioning of the hydroxyl group is anticipated to critically influence their interactions with biological targets and their overall pharmacological properties.
This guide provides a robust, logical, and experimentally sound framework for any research group wishing to undertake this comparison. By following the proposed phased approach—from broad phenotypic screening to specific mechanistic studies—researchers can systematically uncover the therapeutic potential of each isomer. The insights gained from such a study would not only be of significant academic interest but could also pave the way for the development of a novel class of therapeutic agents. We encourage the scientific community to pursue this line of inquiry, as the subtle difference between the 7-ol and 8-ol isomers may hold the key to a significant therapeutic breakthrough.
References
- 1. Buy 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol | 1246088-43-6 [smolecule.com]
- 2. Dihydropyridine Derivatives as Cell Growth Modulators In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of hydroxylated and halogenated 2,4-diaryl benzofuro[3,2-b]pyridin-7-ols as selective topoisomerase IIα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antitumor activity, and structure-activity relationship study of trihydroxylated 2,4,6-triphenyl pyridines as potent and selective topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2,3-dihydrodioxino[2,3-b]pyridines
This guide provides a detailed comparison of the primary synthetic methodologies for preparing 2,3-dihydrodioxino[2,3-b]pyridines, a crucial scaffold in medicinal chemistry. The two main routes discussed are the intramolecular Smiles rearrangement and the direct cyclization of 3-hydroxy-2-pyridones. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
Intramolecular Smiles Rearrangement
The intramolecular Smiles rearrangement is a versatile and widely employed method for the synthesis of 2,3-dihydrodioxino[2,3-b]pyridines.[1] This reaction proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism.[1] The general strategy involves two key steps: the formation of an alcohol intermediate, followed by a base-catalyzed intramolecular cyclization to yield the desired heterocyclic system.[1]
A significant advantage of this method is the ability to introduce a variety of substituents onto the dioxino ring, making it a flexible route for creating diverse compound libraries.[1] The starting materials are often readily accessible, further enhancing the utility of this approach.[1]
General Synthetic Pathway
The synthesis begins with a suitably substituted pyridine, such as a 2-nitro-3-hydroxypyridine or a 2-halo-3-hydroxypyridine derivative. This starting material is reacted to form an alcohol intermediate, which then undergoes a base-catalyzed cyclization via the Smiles rearrangement to form the 2,3-dihydrodioxino[2,3-b]pyridine ring system.[1]
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted-2,3-dihydrodioxino[2,3-b]pyridine derivatives via the Smiles rearrangement.
| Substituent (R) | Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl | 2-Nitro-3-(2-hydroxypropoxy)pyridine | NaH | DMF | 80 | 24 | 75 | [1] |
| Ethyl | 2-Nitro-3-(2-hydroxybutoxy)pyridine | t-BuOK | t-BuOH | Reflux | 12 | 68 | [2] |
| Phenyl | 2-Nitro-3-(2-hydroxy-2-phenylethoxy)pyridine | K2CO3 | DMF | 100 | 8 | 82 | [2] |
| -CH2OPh | 2-Nitro-3-(2-hydroxy-3-phenoxypropoxy)pyridine | NaH | THF | 60 | 18 | 71 | [2] |
Experimental Protocol: Synthesis of 2-methyl-2,3-dihydrodioxino[2,3-b]pyridine
Step 1: Formation of the Alcohol Intermediate
-
To a solution of 2-nitro-3-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add 2-methyloxirane (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol intermediate.[1]
Step 2: Intramolecular Cyclization
-
Dissolve the crude alcohol intermediate in a suitable solvent such as DMF.
-
Add a base, for example, sodium hydride (1.2 eq), at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-2,3-dihydrodioxino[2,3-b]pyridine.[1]
Cyclization of 3-Hydroxy-2-pyridones
An alternative route to the 2,3-dihydrodioxino[2,3-b]pyridine core involves the direct cyclization of a 3-hydroxy-2-pyridone with a suitable dielectrophile, such as 1,2-dibromoethane.[1] While this method can be effective, it is generally considered less versatile than the Smiles rearrangement, as it can be restrictive and may lead to unsatisfactory yields.[2] The introduction of diverse substituents on the dioxino ring is also more challenging with this approach.[2]
General Synthetic Pathway
This synthetic strategy typically involves the deprotonation of a 3-hydroxy-2-pyridone with a strong base, followed by reaction with a dielectrophile to form the fused ring system.
Quantitative Data
The following table provides data for a specific example of this synthetic route.
| Starting Material | Dielectrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Hydroxy-2-pyridone | 1,2-Dibromoethane | NaH | HMPA | 100 | 4 | 55 | [1] |
Experimental Protocol: Synthesis of[1][3]dioxino[2,3-b]pyridin-5(4H)-one
-
To a suspension of sodium hydride (NaH, 2.2 eq) in hexamethylphosphoramide (HMPA), add a solution of 3-hydroxy-2-pyridone (1.0 eq) in HMPA dropwise at room temperature.
-
Stir the mixture for 1 hour at room temperature.
-
Add 1,2-dibromoethane (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.[1]
Comparison of Synthetic Routes
| Feature | Intramolecular Smiles Rearrangement | Cyclization of 3-Hydroxy-2-pyridones |
| Versatility | High; allows for the introduction of a wide variety of substituents on the dioxino ring.[1] | Lower; introduction of substituents on the dioxino ring is more limited.[2] |
| Yields | Generally good to excellent (68-82% reported for various derivatives).[2] | Can be unsatisfactory; a yield of 55% has been reported for a specific example.[1][2] |
| Starting Materials | Readily accessible substituted pyridines.[1] | Substituted 3-hydroxy-2-pyridones may require separate synthesis. |
| Reaction Conditions | Often requires a two-step process; conditions can be tuned.[1] | Typically a one-pot reaction but may require harsh conditions (e.g., high temperature, strong base).[1] |
| Scalability | Generally considered scalable. | May be less suitable for large-scale synthesis due to potential yield issues. |
Conclusion
Both the intramolecular Smiles rearrangement and the direct cyclization of 3-hydroxy-2-pyridones offer viable pathways to 2,3-dihydrodioxino[2,3-b]pyridines. However, the Smiles rearrangement emerges as the more versatile and generally higher-yielding method, making it the preferred choice for the synthesis of diverse libraries of these important heterocyclic compounds. The direct cyclization of 3-hydroxy-2-pyridones, while simpler in its one-pot nature, appears to be more limited in scope and may present challenges in achieving high yields. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. Further research into optimizing the conditions for the cyclization of 3-hydroxy-2-pyridones could enhance its utility as a complementary synthetic strategy.
References
Validating the Anti-inflammatory Mechanism of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative framework for validating the potential anti-inflammatory mechanism of the novel compound 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. Due to the current lack of specific experimental data on this compound, this document outlines a series of established experimental protocols and data presentation formats to systematically investigate its anti-inflammatory properties. The proposed experiments are designed to compare the performance of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol against well-characterized anti-inflammatory agents. This guide serves as a roadmap for researchers to generate robust, publishable data and to elucidate the compound's mechanism of action.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in numerous chronic diseases. The pyridine and pyridinone cores are present in various compounds with demonstrated anti-inflammatory activities.[1][2][3][4] These compounds often exert their effects through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) or by modulating pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][5][6][7][8]
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a novel heterocyclic compound containing a pyridine moiety. While its specific biological activities are yet to be fully characterized, its structural similarity to other anti-inflammatory pyridinone derivatives suggests it may possess therapeutic potential. This guide outlines a hypothesized mechanism of action for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and provides a comprehensive set of experimental procedures to validate this hypothesis, comparing its efficacy with established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Hypothesized Anti-inflammatory Mechanism
Based on the structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and the known mechanisms of related compounds, we hypothesize that it may exert anti-inflammatory effects through one or more of the following mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Like many NSAIDs, the compound may inhibit COX-1 and/or COX-2, leading to reduced production of prostaglandins.[2]
-
Modulation of the NF-κB Signaling Pathway: The compound could potentially inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[5][7][9][10][11]
-
Inhibition of the MAPK Signaling Pathway: It may interfere with the phosphorylation of MAPK pathway components (p38, ERK, JNK), which are crucial for the production of inflammatory mediators.[6][12][13][14]
The following sections detail the experimental protocols to investigate these hypotheses and compare the compound's activity with standard anti-inflammatory drugs.
Comparative Performance Data (Templates)
The following tables are templates for presenting the experimental data that would be generated from the protocols described in this guide.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Cell Viability (CC50, µM) in RAW 264.7 | NO Production (IC50, µM) | TNF-α Release (IC50, µM) | IL-6 Release (IC50, µM) |
| 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Ibuprofen (Non-selective COX inhibitor) | >100 | Experimental Value | Experimental Value | Experimental Value |
| Celecoxib (Selective COX-2 inhibitor) | >100 | Experimental Value | Experimental Value | Experimental Value |
| Dexamethasone (Corticosteroid) | >100 | Experimental Value | Experimental Value | Experimental Value |
Table 2: COX Enzyme Inhibition Assay
| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | Experimental Value | Experimental Value | Calculated Value |
Table 3: Effect on Pro-inflammatory Gene and Protein Expression
| Compound (at IC50 for NO production) | iNOS Protein Expression (% of LPS control) | COX-2 Protein Expression (% of LPS control) | p-IκBα Protein Expression (% of LPS control) | p-p38 MAPK Protein Expression (% of LPS control) |
| 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Dexamethasone | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Detailed Experimental Protocols
Cell Culture and Reagents
The RAW 264.7 murine macrophage cell line will be used for in vitro experiments. Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Lipopolysaccharide (LPS) from E. coli will be used to induce an inflammatory response.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of the test compounds.
-
Seed RAW 264.7 cells (4 x 10^5 cells/mL) in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and control drugs for 24 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[15]
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent and incubate for 15 minutes at room temperature.[18]
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate and incubate overnight.
-
Pre-treat the cells with test compounds for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[15]
Western Blot Analysis
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with test compounds for 1 hour, then stimulate with 1 µg/mL LPS for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p38, p38, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software.
COX Inhibition Assay
The activity of COX-1 and COX-2 can be measured using commercially available inhibitor screening assay kits.[19][20][21][22]
-
Prepare the reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol or control inhibitors to the wells.
-
Incubate for a specified time at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the peroxidase activity colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[19]
-
Calculate the percentage of inhibition and determine the IC50 values.
Visualizations
Hypothesized Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.
Experimental Workflow
Caption: Experimental workflow for validating anti-inflammatory activity.
Logical Relationship of Proposed Mechanism
Caption: Logical relationship of the proposed anti-inflammatory mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 10. purformhealth.com [purformhealth.com]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 14. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 15. mdpi.com [mdpi.com]
- 16. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
This guide provides a detailed comparison of the bioactivity of the dioxinopyridine scaffold against more extensively studied five-membered heterocyclic systems, namely furans, pyrroles, and thiophenes. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic potential of these structures, supported by available data and experimental context. While dioxinopyridines represent a promising but underexplored class, their bioactivity is often inferred from structurally similar compounds.
Introduction to the Scaffolds
Heterocyclic compounds are foundational to medicinal chemistry, forming the core of a vast number of therapeutic agents.[1][2] Their unique structures, conferred by the inclusion of heteroatoms like nitrogen, oxygen, and sulfur, allow for diverse chemical interactions with biological targets.[2] This guide focuses on the 2,3-dihydro[3][4]dioxino[2,3-b]pyridine (dioxinopyridine) core and compares its potential with the well-established furan, pyrrole, and thiophene rings.
-
Dioxinopyridine: This scaffold is an aza-analogue of the 2,3-dihydro[3][4]benzodioxin moiety, a key pharmacophore in many existing drugs.[5] Its biological profile is not extensively documented in public literature, but its structural relationship to benzodioxins suggests significant, yet largely untapped, therapeutic potential.[5]
-
Furan: A five-membered aromatic ring containing an oxygen atom, the furan scaffold is present in numerous natural and synthetic compounds with a wide array of pharmacological activities.[6][7] It often serves as a bioisostere for phenyl rings, which can enhance metabolic stability and receptor interactions.[6]
-
Pyrrole: This five-membered aromatic heterocycle with a nitrogen atom is a crucial component of many natural products and clinically approved drugs.[8][9] The pyrrole nucleus is a versatile template for designing compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[8][10]
-
Thiophene: A sulfur-containing five-membered aromatic ring, thiophene and its derivatives have been a focus of medicinal chemistry for decades.[3][11] This scaffold is a key building block in many pharmaceuticals and is known for its diverse therapeutic applications, from anti-inflammatory to anticancer agents.[4][12]
Comparative Bioactivity Profile
The following table summarizes the documented biological activities for each heterocyclic scaffold. Direct quantitative data for dioxinopyridines is limited; therefore, its potential activities are extrapolated from its benzodioxin analogue.
| Heterocyclic Scaffold | Key Reported Biological Activities | Example Compounds/Derivatives & IC50 Values |
| Dioxinopyridine | Potential (Inferred from Benzodioxin Analogues): Antihypertensive, Central Nervous System (CNS) modulation (e.g., serotonergic system).[5] | Data for specific dioxinopyridine derivatives is not widely available in the cited literature. |
| Furan | Antibacterial, Antifungal, Antiviral, Anticancer, Anti-inflammatory, Antioxidant.[6][13][14] | Anticancer: A benzofuran derivative, N-(40-hydroxy)phenylamide, showed cytotoxicity against various cancer cell lines (HCT15, ACHN, NUGC-3, etc.).[15] Another coumarin-based compound with a furan ring reported IC50 values of 3.35–16.79 μM against A549, HeLa, MCF7, and MDA-MB-231 cell lines.[15] |
| Pyrrole | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory, Neuroprotective.[8][10][16][17] | Anticancer: Certain pyrrole derivatives have shown promise as kinase inhibitors.[16] |
| Thiophene | Antibacterial, Antifungal, Anticancer, Anti-inflammatory, Antiviral, Analgesic, Anticonvulsant.[3][4][12] | Antimicrobial: Thiophene derivatives have shown potent activity, with MFCs (Minimum Fungicidal Concentrations) ranging from 0.24 to 7.81 μg/mL against C. albicans under specific conditions.[3] Anticancer: Compound 7 (a specific thiophene derivative) showed an IC50 of 11.13 μM against the HCT-116 cell line.[4] |
Methodologies and Experimental Protocols
To ensure the reproducibility and validation of bioactivity data, detailed experimental protocols are crucial. Below are representative methodologies for common assays used to evaluate the compounds discussed.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is frequently used to determine the cytotoxic effects of chemical compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line (e.g., MCF-7, HeLa).
Materials:
-
Test compounds (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1.2 x 10^4 cells per well and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Enzyme Inhibition Assay (Generic)
This protocol describes a general workflow for measuring a compound's ability to inhibit a specific enzyme. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[19]
Objective: To determine the IC50 of a test compound against a target enzyme.
Materials:
-
Target enzyme
-
Substrate specific to the enzyme
-
Test inhibitor compound
-
Assay buffer
-
96-well microplate
-
Microplate reader (capable of measuring absorbance, fluorescence, or luminescence, depending on the substrate)
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the enzyme. Allow this mixture to pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time, allowing the reaction to proceed.
-
Measure Activity: Stop the reaction (if necessary) and measure the product formation using a microplate reader. The signal is proportional to the enzyme activity.
-
Data Analysis: The rate of the reaction is plotted against the logarithm of the inhibitor concentration.[19] The IC50 value is determined from the resulting sigmoidal dose-response curve.[19]
Visualizations of Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships relevant to this comparison.
References
- 1. epratrustpublishing.com [epratrustpublishing.com]
- 2. ijnrd.org [ijnrd.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. ijabbr.com [ijabbr.com]
- 14. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00484E [pubs.rsc.org]
- 19. m.youtube.com [m.youtube.com]
In-depth Structure-Activity Relationship Studies for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Derivatives Remain Elusive
Despite a comprehensive search of available scientific literature, detailed structure-activity relationship (SAR) studies, including comparative quantitative data and specific experimental protocols for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives, could not be located. The current body of published research accessible through these searches does not contain sufficient information to construct a detailed comparison guide as requested.
The core chemical structure of interest is 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol, a heterocyclic compound.[3] While information regarding its basic chemical properties, such as its molecular formula (C7H7NO3) and CAS number (1261365-65-4), is available, in-depth biological studies appear to be limited or not publicly accessible.[3]
General searches for the biological activities of the broader class of dioxinopyridine derivatives suggest potential for anti-inflammatory and antimicrobial properties. However, these mentions are not substantiated with specific experimental data, quantitative SAR analysis, or detailed methodologies pertaining to the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol scaffold.
For context, SAR studies of other pyridine-containing heterocyclic compounds are prevalent in medicinal chemistry research. These studies on different, yet related, molecular frameworks investigate how modifications to the chemical structure influence biological activity, such as anti-inflammatory, antimicrobial, or anticancer effects. This type of research is crucial in the field of drug discovery and development for optimizing the potency and selectivity of lead compounds.
Unfortunately, for the specific class of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives, the necessary data to perform such a comparative analysis is not available in the reviewed literature. This includes:
-
Quantitative Data: No tables of biological activity (e.g., IC50, EC50, MIC values) for a series of these derivatives could be compiled.
-
Experimental Protocols: Detailed methodologies for key experiments used to assess the biological activity of these specific compounds were not found.
-
Signaling Pathways: There is no information available on the signaling pathways modulated by these derivatives.
Therefore, the creation of comparative data tables and diagrams illustrating experimental workflows or signaling pathways, as requested, is not possible based on the currently available information. This highlights a potential gap in the existing medicinal chemistry literature and suggests an opportunity for future research into the biological activities of this particular class of compounds.
References
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in Biochemical Assays
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the identification of potent, efficacious, and safe therapeutic agents is paramount. A critical determinant of a drug candidate's success is its selectivity—the ability to interact with its intended biological target while minimally affecting other proteins and pathways. Poor selectivity, or high cross-reactivity, can lead to off-target effects, resulting in unforeseen toxicity and diminished therapeutic windows. This guide provides a comprehensive framework for assessing the biochemical cross-reactivity of a novel compound, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol (herein referred to as Compound 'X').
The core structure of Compound X, featuring a dioxino-pyridine scaffold, is a privileged motif found in numerous kinase inhibitors.[1][2] This structural alert immediately directs our investigation toward the human kinome, a vast family of over 500 enzymes that are among the most intensely pursued drug targets.[3] Our objective is to design and execute a robust, multi-tiered experimental plan to profile the selectivity of Compound X, providing the clarity needed to advance a promising molecule or halt a promiscuous one. To establish a meaningful benchmark, we will compare its performance against two well-characterized kinase inhibitors: Gefitinib , a highly selective EGFR inhibitor,[4] and Staurosporine , a potent but notoriously non-selective, pan-kinase inhibitor.[5]
Comparative Framework: Establishing a Selectivity Benchmark
To contextualize the cross-reactivity profile of Compound X, we must compare it to compounds with known, and opposing, selectivity characteristics.
-
Compound X (2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol): Our investigational molecule. Its dioxino-pyridine core suggests potential interaction with the ATP-binding pocket of protein kinases.[6][7]
-
Gefitinib (Positive Control for Selectivity): An FDA-approved inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8] It serves as our benchmark for a highly selective, clinically successful compound. While potent against EGFR, it is known to have some off-target activities, which underscores that no inhibitor is perfectly specific.[9][10]
-
Staurosporine (Negative Control for Selectivity): A natural product that inhibits a vast swath of the human kinome with high potency.[5][11][12] Its broad activity is due to its interaction with highly conserved features of the kinase ATP-binding site.[13] Staurosporine is the quintessential "promiscuous" inhibitor, making it an ideal tool to validate that our assay can detect broad cross-reactivity.
Experimental Design: A Two-Tiered Approach to Profiling
A rigorous assessment of selectivity requires a multi-faceted approach, moving from broad, primary screens to more physiologically relevant cellular assays. This tiered strategy efficiently filters compounds and provides a deeper understanding of their behavior.
Caption: Tiered workflow for assessing kinase inhibitor cross-reactivity.
Tier 1: Broad Kinome Profiling with the ADP-Glo™ Kinase Assay
The first step is to understand the inhibitory landscape of Compound X across a diverse panel of kinases. The ADP-Glo™ Kinase Assay is an ideal platform for this primary screen. It is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction, making it compatible with virtually any kinase.[14][15][16]
Protocol: ADP-Glo™ Kinase Inhibition Assay
-
Kinase Reaction Setup: In a 384-well plate, prepare a 5 µL kinase reaction mixture containing the specific kinase, its substrate, ATP (at the Kₘ concentration for each kinase), and the appropriate kinase reaction buffer.
-
Compound Addition: Add serial dilutions of Compound X, Gefitinib, or Staurosporine to the reaction wells. Include a DMSO-only control (vehicle, 0% inhibition) and a no-enzyme control (100% inhibition).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[17] Incubate for 40 minutes at room temperature.
-
ADP-to-ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.[15][18] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal intensity is directly proportional to the kinase activity.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound against each kinase.
Tier 2: Validating Hits with a Cellular NanoBRET™ Target Engagement Assay
While in vitro assays are essential for initial profiling, they do not account for cell permeability or competition with high intracellular ATP concentrations. The NanoBRET™ Target Engagement Assay addresses this by measuring compound binding directly within living cells.[19][20] This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a cell-permeable fluorescent tracer. A test compound that binds to the target will displace the tracer, causing a loss of BRET signal.[21][22]
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the kinase of interest (e.g., the primary target and a key off-target identified in Tier 1) fused to NanoLuc® Luciferase. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 2 hours in the incubator.
-
Tracer and Inhibitor Addition: Add the specific NanoBRET™ fluorescent tracer and an extracellular NanoLuc® inhibitor (to reduce background signal) to the wells. Equilibrate for 2 hours.
-
Substrate Addition: Add NanoGlo® Substrate to the wells.
-
BRET Measurement: Immediately measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data and plot the BRET ratio against the log of the inhibitor concentration to determine the cellular IC₅₀. This provides a quantitative measure of target occupancy in a physiological context.[23]
Data Interpretation and Comparative Analysis
The output of these assays will be a rich dataset of IC₅₀ values. Presenting this data clearly is crucial for interpretation.
Table 1: Hypothetical In Vitro Kinase Inhibition Data (IC₅₀, nM)
| Kinase Target | Family | Compound X | Gefitinib | Staurosporine |
| EGFR | Tyrosine Kinase | 55 | 25 | 6 |
| ABL1 | Tyrosine Kinase | 1,250 | >10,000 | 20 |
| SRC | Tyrosine Kinase | 850 | 5,200 | 15 |
| PKA | Ser/Thr Kinase | >10,000 | >10,000 | 7 |
| CDK2/CycA | Ser/Thr Kinase | 4,500 | >10,000 | 3 |
| ROCK1 | Ser/Thr Kinase | 980 | 8,900 | 12 |
Analysis of Hypothetical Data:
-
Compound X: Shows promising activity against EGFR (IC₅₀ = 55 nM). It exhibits a degree of selectivity, with significantly weaker inhibition of other kinases like ABL1, SRC, and ROCK1 (>15-fold selectivity over EGFR). It shows no activity against PKA. This profile suggests it is not a pan-kinase inhibitor like Staurosporine but may have some off-target activities that warrant further investigation.
-
Gefitinib: As expected, it is a potent and selective inhibitor of EGFR (IC₅₀ = 25 nM), with minimal activity against the other kinases in this panel, confirming its role as a selective benchmark.[24]
-
Staurosporine: Demonstrates potent, sub-nanomolar to low nanomolar inhibition across all tested kinases, confirming its promiscuous nature and validating the assay's ability to detect broad cross-reactivity.[5]
Table 2: Hypothetical Cellular Target Engagement Data (NanoBRET™ IC₅₀, nM)
| Kinase Target | Compound X | Gefitinib |
| EGFR | 180 | 95 |
| SRC | 3,100 | >20,000 |
Analysis of Hypothetical Data:
-
The cellular IC₅₀ values are higher than the biochemical IC₅₀ values, which is expected due to factors like cell membrane permeability and competition with high intracellular ATP levels.
-
Crucially, the selectivity window is maintained. Compound X still engages EGFR in cells with much higher affinity than it does for SRC, confirming that the selectivity observed in vitro translates to a cellular environment. This strengthens the case for its on-target activity.
Conclusion and Path Forward
This comprehensive guide outlines a robust, field-proven strategy for assessing the cross-reactivity of a novel compound, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. By employing a tiered approach—from a broad biochemical screen to a targeted cellular engagement assay—and benchmarking against compounds with known selectivity profiles, researchers can build a high-confidence dataset to guide decision-making.
Based on our hypothetical data, Compound X emerges as a promising, relatively selective EGFR inhibitor. Its profile is clearly distinct from the promiscuous Staurosporine and approaches the selectivity of Gefitinib, albeit with slightly broader secondary activities. The next logical steps would be to expand the kinase panel to a near-kinome-wide screen and to use cellular assays to investigate the functional consequences of the observed SRC and ROCK1 off-target inhibition. This rigorous, data-driven approach is the cornerstone of developing safe and effective targeted therapies.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
- 18. ulab360.com [ulab360.com]
- 19. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 20. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 21. researchgate.net [researchgate.net]
- 22. promegaconnections.com [promegaconnections.com]
- 23. news-medical.net [news-medical.net]
- 24. Sensitivity to gefitinib (Iressa, ZD1839) in non-small cell lung cancer cell lines correlates with dependence on the epidermal growth factor (EGF) receptor/extracellular signal-regulated kinase 1/2 and EGF receptor/Akt pathway for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol: A Comparative Guide to its Antioxidant and Anti-inflammatory Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol against established standard reference compounds. The focus is on its predicted antioxidant and anti-inflammatory properties, offering a framework for experimental benchmarking. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays.
Comparative Activity Data
The following tables summarize the hypothetical inhibitory activities of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in comparison to standard reference compounds. The data is presented as IC50 values, which represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.
Table 1: Antioxidant Activity
| Compound | DPPH Scavenging Assay IC50 (µM) | ABTS Radical Cation Decolorization Assay IC50 (µM) | Nitric Oxide Scavenging Assay IC50 (µM) |
| 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| Ascorbic Acid | 35.8 | 15.2 | 42.5 |
| Trolox | 45.2 | 28.9 | 58.1 |
| Gallic Acid | 8.7 | 5.4 | 12.3 |
Table 2: Anti-inflammatory Activity
| Compound | Lipoxygenase (LOX) Inhibition Assay IC50 (µM) |
| 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol | [Insert Experimental Value] |
| Quercetin | 12.5 |
| Indomethacin | 8.9 |
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.[1][2][3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound (2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol)
-
Standard reference compounds (Ascorbic Acid, Trolox, Gallic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of the test compound and standard references in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation.[4][5][6]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or water
-
Test compound
-
Standard reference compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test and standard compounds.
-
Add 10 µL of each compound dilution to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
Nitric Oxide (NO) Scavenging Assay
This assay evaluates the ability of a compound to scavenge nitric oxide radicals.[7][8][9]
Materials:
-
Sodium nitroprusside
-
Phosphate buffered saline (PBS), pH 7.4
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Test compound
-
Standard reference compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 10 mM solution of sodium nitroprusside in PBS.
-
Prepare different concentrations of the test and standard compounds in PBS.
-
Mix 150 µL of the sodium nitroprusside solution with 50 µL of each compound dilution in a 96-well plate.
-
Incubate the plate at room temperature for 150 minutes.
-
Add 100 µL of Griess reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 546 nm.
-
Calculate the percentage of nitric oxide scavenging activity.
-
Determine the IC50 value.
Lipoxygenase (LOX) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzyme lipoxygenase, which is involved in the inflammatory pathway.[10][11][12]
Materials:
-
Lipoxygenase enzyme (from soybean)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test compound
-
Standard reference compounds (Quercetin, Indomethacin)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of lipoxygenase in borate buffer.
-
Prepare a solution of linoleic acid in borate buffer.
-
Prepare various concentrations of the test and standard compounds.
-
In a cuvette, mix the lipoxygenase solution with the compound solution and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid solution.
-
Measure the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the conjugated diene hydroperoxide.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
Determine the IC50 value.
Visualized Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows and a relevant signaling pathway.
Caption: Workflow for the DPPH Radical Scavenging Assay.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. louis.uah.edu [louis.uah.edu]
- 3. marinebiology.pt [marinebiology.pt]
- 4. benchchem.com [benchchem.com]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. dergipark.org.tr [dergipark.org.tr]
In Vivo Therapeutic Potential: A Comparative Analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Analogs
Introduction
Comparative In Vivo Efficacy of Analog Compounds
Due to the limited direct in vivo data on 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, this section presents data from in vivo studies on its structural analogs.
Anti-Inflammatory Activity: Pyrrolo[2,3-b]pyridine Analogs
A series of analogs based on the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one ring system have demonstrated oral anti-inflammatory activity in rat models.[1]
| Compound/Alternative | Animal Model | Assay | Dosage | Efficacy (% Inhibition) | Reference |
| Pyrrolo[2,3-b]pyridine Analogues | Rats | Reverse Passive Arthus Reaction (RPAR) Pleural Cavity Assay | Oral | Data not specified | |
| Pyrrolo[2,3-b]pyridine Analogues | Rats | Adjuvant-Induced Arthritic Rat Model (AAR) | Oral | Data not specified | [1] |
| Ibuprofen (Reference) | Rats | Carrageenan-induced Paw Edema | Not specified | 73.54% - 79.42% |
Antitumor Activity: Indolo[2,3-b]quinoline Analogs
Neocryptolepine (5-methyl-5H-indolo[2,3-b]quinoline) and its analogs have been evaluated for their in vivo antitumor activity against Ehrlich ascites carcinoma (EAC).[2][3]
| Compound/Alternative | Animal Model | Tumor Model | Dosage | Efficacy (Tumor Volume Reduction) | Reference |
| Neocryptolepine Analogs | Female Albino Swiss Mice | Ehrlich Ascites Carcinoma (EAC)-induced solid tumor | Not specified | Remarkable decrease in tumor volume | [2][3] |
| 11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline (16a) | Not specified in abstract | In vitro cytotoxicity suggests potential in vivo activity | In vitro data provided | Most cytotoxic with a mean GI50 of 0.78 µM | [4][5] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) | Not specified in abstract | In vitro cytotoxicity suggests potential in vivo activity | In vitro data provided | IC50 of 0.35 µM on HCT116 cells | [6][7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are crucial for the replication and validation of findings.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This widely used model assesses the anti-inflammatory potential of a compound.[8]
-
Animal Acclimatization: Male Wistar rats are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are divided into control, reference (e.g., ibuprofen), and test groups.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model in Mice (Antitumor)
This model is used to evaluate the in vivo antitumor efficacy of compounds.[2][3]
-
Animal Model: Female Swiss albino mice are used for the study.
-
Tumor Cell Implantation: EAC cells are injected subcutaneously into the right thigh of the mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors are established, the animals are treated with the test compound, vehicle, or a positive control.
-
Tumor Volume Measurement: Tumor volume is measured periodically using calipers and calculated using the formula: V = 0.5 x L x W², where L is the length and W is the width of the tumor.
-
Endpoint: At the end of the study, animals are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic effects of these classes of compounds are often attributed to their modulation of specific signaling pathways.
References
- 1. Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid [mdpi.com]
- 3. In Vitro and In Vivo Antitumor Activity of Indolo[2,3- b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer evaluation of certain indolo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
Safety Operating Guide
Safe Disposal of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol: A Guide for Laboratory Professionals
Safe Disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with established safety data.
Chemical and Physical Properties
A summary of the key properties of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol is provided below.
| Property | Value |
| CAS Number | 1261365-65-4[1][3] |
| Molecular Formula | C7H7NO3[3] |
| Exact Mass | 153.14[3] |
| Form | Solid[4] |
| Storage Temperature | 2-8°C[4] |
Hazard Profile
This compound is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects. It is imperative to prevent its release into the environment.
Proper Disposal Protocol
The primary directive for the disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol and its containers is to utilize an approved waste disposal plant. The following workflow outlines the necessary steps for safe and compliant disposal.
Detailed Experimental Protocols for Disposal
1. Waste Collection and Segregation:
-
Collect all waste materials containing 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol, including residual amounts of the pure compound, contaminated personal protective equipment (PPE) such as gloves, and any contaminated labware (e.g., weighing boats, pipette tips).
-
This waste must be segregated from general laboratory waste and other chemical waste streams to prevent accidental reactions.
2. Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for the waste.
-
The container must be clearly labeled with the full chemical name: "2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol".
-
Attach appropriate hazard symbols (e.g., harmful, environmentally hazardous) as per your institution's and local regulations.
3. Temporary Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from drains and sources of ignition.
4. Professional Disposal:
-
Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste.
-
The EHS department will ensure the waste is transported to a licensed and approved chemical waste disposal facility, where it will be managed in an environmentally responsible manner, likely through controlled incineration.[5]
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol, protecting both personnel and the environment.
Personal protective equipment for handling 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol
Essential Safety and Handling Guide for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol (CAS No. 1261365-65-4) in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification:
According to the Global Harmonized System (GHS), this compound is classified as follows:
-
Acute toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Skin irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity - single exposure (Category 3) , Respiratory system: May cause respiratory irritation.[1]
The signal word for this chemical is Warning .[1]
Personal Protective Equipment (PPE):
Strict adherence to the recommended personal protective equipment is mandatory to prevent accidental exposure.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are required.[1] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber).[1] |
| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[1] |
Operational Plan: Step-by-Step Handling Protocol
Researchers must follow this protocol to ensure safe handling from receipt to disposal.
-
Preparation :
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work within a certified chemical fume hood.
-
Gather all necessary PPE and handling equipment.
-
-
Handling :
-
Storage :
Emergency and First Aid Procedures:
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting.[1] |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
Disposal Plan:
All waste containing 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol must be treated as hazardous waste.
-
Waste Collection : Collect waste in a designated, labeled, and sealed container.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain or in general waste.
Experimental Workflow for Safe Handling
Caption: Workflow for handling 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
